molecular formula C21H15ClF4N4O3 B3026279 Regorafenib-13C,d3

Regorafenib-13C,d3

货号: B3026279
分子量: 486.8 g/mol
InChI 键: FNHKPVJBJVTLMP-KQORAOOSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Regorafenib-13C-d3 is intended for use as an internal standard for the quantification of regorafenib by GC- or LC-MS. Regorafenib is an orally bioavailable multi-kinase inhibitor with anticancer activity. It inhibits RET, C-RAF, VEGFR2, c-Kit, VEGFR1, and PDGFRβ with IC50 values of 1.5, 2.5, 4.2, 7, 13, and 22 nM, respectively. Regorafenib also inhibits B-RAF, VEGFR3, FGFR, and Tie2 (IC50s = 28, 46, 202, and 311 nM, respectively) as well as other kinases. In vivo, regorafenib (10 mg/kg) reduces tumor size in the MDA-MB-231 breast and 786-O renal cancer mouse xenograft models. It also reduces tumor microvessel area and inhibits tumor growth in a panel of mouse xenograft models. Formulations containing regorafenib have been used in the treatment of advanced gastrointestinal stromal tumors and metastatic colorectal cancer.>

属性

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(trideuterio(113C)methyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)/i1+1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHKPVJBJVTLMP-KQORAOOSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF4N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of Regorafenib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Regorafenib-13C,d3, an isotopically labeled form of Regorafenib. This document is intended to support research and development activities by providing key data, experimental context, and visual representations of its biological interactions.

Core Physicochemical Data

This compound is a stable, isotopically labeled analog of Regorafenib, a multi-kinase inhibitor. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of Regorafenib in complex biological matrices.[1][2][3]

PropertyValue
CAS Number 2126178-55-8[1][2][4]
Molecular Formula C₂₀¹³CH₁₂D₃ClF₄N₄O₃[1][2][4]
Molecular Weight 486.8 g/mol [2][4]
Exact Mass 486.099060[1]
Purity ≥99% deuterated forms (d₁-d₃)[2][4]
Formulation A solid[2][4]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 14 mg/mL[2]
Storage -20°C[2]
Stability ≥ 4 years[2]

Experimental Protocols: Application in Quantitative Analysis

This compound is primarily utilized as an internal standard in analytical methodologies, particularly for the quantification of Regorafenib in biological samples through mass spectrometry-based assays.

General Workflow for Quantification of Regorafenib using LC-MS/MS:

The following outlines a typical experimental workflow for using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis A Biological Matrix (e.g., Plasma, Tissue Homogenate) B Spike with this compound (Internal Standard) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifugation C->D E Supernatant Collection D->E F Injection onto LC Column E->F G Gradient Elution F->G H Electrospray Ionization (ESI) G->H I Multiple Reaction Monitoring (MRM) H->I J Detection of Parent -> Fragment Ion Transitions I->J K Peak Area Integration J->K L Ratio of Regorafenib to This compound K->L M Quantification using Calibration Curve L->M

Caption: A typical LC-MS/MS workflow for the quantification of Regorafenib.

Methodology Details:

  • Sample Preparation: A known concentration of this compound is spiked into the biological sample. This is followed by protein precipitation, typically with a solvent like acetonitrile, to remove larger molecules. The sample is then centrifuged, and the supernatant containing the analyte and internal standard is collected.

  • Liquid Chromatography (LC) Separation: The supernatant is injected into a liquid chromatography system. A reversed-phase column (e.g., C18) is commonly used to separate Regorafenib and its labeled counterpart from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometry (MS/MS) Detection: The eluent from the LC system is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Regorafenib and this compound are monitored. This highly selective detection method enhances the accuracy and sensitivity of the assay.

  • Data Analysis: The peak areas of the analyte (Regorafenib) and the internal standard (this compound) are integrated. The ratio of the peak area of Regorafenib to that of this compound is then used to calculate the concentration of Regorafenib in the original sample by referencing a standard calibration curve.

Biological Context: Regorafenib's Mechanism of Action

Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor progression, including angiogenesis, oncogenesis, and the tumor microenvironment.[5][6][7] Its therapeutic effects are attributed to the inhibition of a wide range of kinases.[5][6]

Key Signaling Pathways Inhibited by Regorafenib:

The following diagram illustrates the primary signaling pathways affected by Regorafenib.

G cluster_receptors Receptor Tyrosine Kinases cluster_intracellular Intracellular Kinases cluster_outcomes Cellular Processes VEGFR VEGFR 1/2/3 Angiogenesis Angiogenesis VEGFR->Angiogenesis Metastasis Metastasis VEGFR->Metastasis PDGFR PDGFR-β PDGFR->Angiogenesis PDGFR->Metastasis FGFR FGFR 1/2 FGFR->Angiogenesis TIE2 TIE2 TIE2->Angiogenesis KIT c-KIT Proliferation Tumor Cell Proliferation KIT->Proliferation RET RET RET->Proliferation RAF RAF-1, B-RAF RAF->Proliferation Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->TIE2 Regorafenib->KIT Regorafenib->RET Regorafenib->RAF Immunity Tumor Immunity (via CSF1R) Regorafenib->Immunity modulates

Caption: Regorafenib's multi-targeted inhibition of key signaling pathways.

Regorafenib exerts its anti-tumor effects through several mechanisms:

  • Anti-angiogenesis: By inhibiting VEGFR 1-3, PDGFR-β, FGFR 1-2, and TIE2, Regorafenib blocks the formation of new blood vessels, which are essential for tumor growth and survival.[5][6][7]

  • Anti-oncogenesis: It directly targets oncogenic kinases such as c-KIT, RET, RAF-1, and B-RAF, thereby inhibiting tumor cell proliferation and survival signaling pathways.[5][7]

  • Modulation of the Tumor Microenvironment: Regorafenib also influences the tumor microenvironment, in part by inhibiting the colony-stimulating factor 1 receptor (CSF1R), which can modulate the immune response against the tumor.[7]

This multi-pronged approach allows Regorafenib to counteract tumor growth, progression, and mechanisms of resistance.[7]

References

An In-Depth Technical Guide to the Isotopic Purity and Stability of Regorafenib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regorafenib-13C,d3 is a stable isotope-labeled analog of Regorafenib, a multi-kinase inhibitor used in cancer therapy. Its primary application is as an internal standard for the highly sensitive and accurate quantification of Regorafenib in biological matrices using mass spectrometry.[1][2] The reliability of such quantitative bioanalytical methods is critically dependent on the isotopic purity and chemical stability of the labeled standard. This guide provides a comprehensive overview of the methods used to assess the isotopic purity and stability of this compound, presents typical quality control specifications, and details the experimental protocols necessary for its characterization. Furthermore, it outlines the key signaling pathways inhibited by Regorafenib to provide a complete pharmacological context.

Characterization of this compound

This compound is structurally identical to Regorafenib, with the exception of isotopic substitution at the N-methyl group. Specifically, the methyl carbon is replaced with a Carbon-13 (¹³C) isotope, and the three methyl hydrogens are replaced with Deuterium (²H or D) isotopes. This labeling provides a distinct mass shift, enabling its differentiation from the unlabeled drug in mass spectrometry analysis without significantly altering its chemical properties.

PropertyValue
Formal Name 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-¹³C-d₃)-2-pyridinecarboxamide
CAS Number 2126178-55-8[1]
Molecular Formula C₂₀[¹³C]H₁₂D₃ClF₄N₄O₃[1]
Molecular Weight 486.8 g/mol [1]

Isotopic Purity and Enrichment

Isotopic purity is a critical parameter that defines the percentage of the compound that is appropriately labeled. High isotopic enrichment is necessary to prevent signal overlap and cross-talk with the unlabeled analyte, ensuring accurate quantification.

Data Presentation: Typical Isotopic Purity Specifications

The isotopic enrichment of this compound is typically determined by the manufacturer and provided in a Certificate of Analysis. While exact values are batch-specific, representative minimum enrichment levels are presented below.

IsotopeMinimum Isotopic EnrichmentIsotopic Purity (d-forms)
¹³C ≥ 99%[3]≥ 99% (d₁-d₃)[1]
²H (Deuterium) ≥ 98%[3]

Note: Data is representative of high-quality stable isotope-labeled standards. Users should always refer to the batch-specific Certificate of Analysis provided by the supplier.

Experimental Protocols for Purity Assessment

A dual-method approach using both mass spectrometry and nuclear magnetic resonance is essential for comprehensive characterization.

Protocol 1: Isotopic Enrichment Determination by LC-MS

This method quantifies the relative abundance of each isotopologue using high-resolution mass spectrometry (HRMS).[4][5]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO, DMF) at a concentration of approximately 1 µg/mL.[1]

  • Chromatographic Separation: Inject the sample into a UHPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Use a suitable C18 column and a gradient elution program with mobile phases such as water and acetonitrile with 0.1% formic acid to achieve chromatographic separation from potential impurities.

  • Mass Spectrometry Acquisition: Acquire full-scan mass spectra in positive ion mode over a relevant m/z range that includes the unlabeled (M+0) and labeled (M+4) parent ions.

  • Data Analysis:

    • Extract the ion chromatograms for each isotopologue.

    • Integrate the peak areas for the unlabeled Regorafenib and the labeled this compound.

    • Calculate the isotopic purity by determining the ratio of the labeled species to the sum of all related isotopic species, correcting for the natural isotopic abundance of other elements in the molecule.[6]

Protocol 2: Structural Integrity and Label Position Confirmation by NMR

NMR spectroscopy confirms that the isotopic labels are at the correct chemical position and that the overall molecular structure is intact.

  • Sample Preparation: Dissolve an adequate amount of this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the N-methyl protons confirms successful deuteration at this position.

  • ¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. The signal for the N-methyl carbon will be present and can be used to confirm the position of the ¹³C label.

  • Data Interpretation: Compare the acquired spectra with those of an unlabeled Regorafenib reference standard to confirm structural integrity and the specific location of isotopic incorporation.

G cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Analysis ms_prep Sample Preparation (1 µg/mL solution) lc_sep UHPLC Separation (C18 Column) ms_prep->lc_sep ms_acq HRMS Acquisition (Full Scan) lc_sep->ms_acq ms_data Data Analysis (Isotopologue Peak Integration) ms_acq->ms_data report Isotopic Purity and Structural Confirmation Report ms_data->report Confirms Enrichment nmr_prep Sample Preparation (1-5 mg in DMSO-d6) nmr_acq 1H and 13C NMR Spectra Acquisition nmr_prep->nmr_acq nmr_data Spectral Comparison (vs. Unlabeled Standard) nmr_acq->nmr_data nmr_data->report Confirms Structure & Label Position

Figure 1. Workflow for Isotopic Purity and Structural Confirmation.

Chemical Stability

The stability of this compound is essential for its use as a reliable quantitative standard. Stability should be assessed in both solid form and in solution under various storage conditions.

Data Presentation: Typical Stability Profile
ConditionMatrixDurationStability Outcome
Long-Term Solid≥ 4 YearsStable when stored at -20°C[1]
Stock Solution DMSO≥ 1 YearStable when stored at -20°C (based on related compounds)[3]
Freeze-Thaw Human Plasma3 CyclesStable[7]
Autosampler Extracted PlasmaUp to 4 DaysStable[7]

Note: Unlabeled Regorafenib is sensitive to thermal and humidity stress.[8] All solutions should be protected from light.

Experimental Protocol for Solution Stability

This protocol assesses the short-term stability of this compound in a stock solution.

  • Preparation (T=0): Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL). Immediately analyze a portion of this solution via a validated LC-MS/UV method to establish the initial (T=0) peak area or concentration.

  • Storage: Aliquot the remaining stock solution into several vials and store them under different conditions (e.g., refrigerated at 2-8°C, room temperature at 25°C, and elevated temperature at 40°C), protected from light.

  • Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 72h, 1 week), remove one aliquot from each storage condition.

  • Analysis: Analyze the samples using the same LC-MS/UV method used for the T=0 analysis.

  • Evaluation: Compare the peak area or concentration of the stored samples to the T=0 sample. The compound is considered stable if the deviation is within an acceptable range (e.g., ±15%).

G cluster_storage Storage Conditions prep Prepare Stock Solution (e.g., 1 mg/mL in DMSO) t0 Analyze T=0 Sample (Establish Baseline) prep->t0 store1 Refrigerated (2-8°C) prep->store1 store2 Room Temp (25°C) prep->store2 store3 Elevated Temp (40°C) prep->store3 eval Compare T=x to T=0 (Assess Degradation) t0->eval tx Analyze Samples at Timepoints (T=x) store1->tx store2->tx store3->tx tx->eval report Stability Report eval->report

Figure 2. Experimental Workflow for a Solution Stability Study.

Mechanism of Action of Regorafenib

As an isotopic analog, this compound exhibits the same pharmacological mechanism of action as unlabeled Regorafenib. Regorafenib is a broad-spectrum multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth, angiogenesis, and maintenance of the tumor microenvironment.[9][10]

Key targets include:

  • Angiogenic Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine Kinase with Immunoglobulin-like and EGF-like Domains 2 (TIE2).[9][11]

  • Oncogenic Kinases: KIT, RET, RAF-1, and BRAF.[9][11]

  • Stromal and Metastatic Kinases: Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR).[9][11]

By inhibiting these kinases, Regorafenib effectively blocks tumor cell proliferation, disrupts the formation of new blood vessels that supply tumors, and modulates the tumor microenvironment.[12]

G cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis & Proliferation cluster_tme Tumor Microenvironment regorafenib Regorafenib VEGFR VEGFR 1, 2, 3 regorafenib->VEGFR TIE2 TIE2 regorafenib->TIE2 KIT KIT regorafenib->KIT RET RET regorafenib->RET RAF RAF-1 / BRAF regorafenib->RAF PDGFR PDGFR regorafenib->PDGFR FGFR FGFR regorafenib->FGFR effect1 Inhibition of Tumor Vasculature VEGFR->effect1 TIE2->effect1 effect2 Inhibition of Tumor Cell Growth KIT->effect2 RET->effect2 RAF->effect2 effect3 Modulation of Stroma & Metastasis PDGFR->effect3 FGFR->effect3

Figure 3. Key Signaling Pathways Inhibited by Regorafenib.

Conclusion

This compound is a critical tool for the accurate bioanalysis of Regorafenib. This guide outlines the essential parameters for its qualification, including isotopic purity and chemical stability. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust framework for confirming its identity, purity, and structural integrity. Adherence to the detailed experimental protocols ensures that this compound can be used with confidence as an internal standard, underpinning the reliability and accuracy of pharmacokinetic and other quantitative studies in drug development.

References

The Role of Regorafenib-13C,d3 in Early-Stage Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regorafenib is an oral multi-kinase inhibitor that targets various kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3] In the landscape of early-stage drug discovery, understanding the pharmacokinetic (PK), pharmacodynamic (PD), and metabolic profile of a drug candidate is paramount. Stable isotope-labeled compounds, such as Regorafenib-13C,d3, are instrumental in these investigations, providing a robust tool for sensitive and accurate quantification in complex biological matrices. This technical guide delves into the core applications of this compound in preclinical and early clinical research, detailing its use as an internal standard for bioanalytical assays and its potential role in metabolic and quantitative proteomics studies.

Core Applications of this compound

The primary application of this compound in early-stage drug discovery is as an internal standard for the quantification of Regorafenib and its major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it accounts for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[4]

Pharmacokinetic (PK) Analysis

Accurate characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity is a cornerstone of drug development. This compound is crucial for developing and validating robust LC-MS/MS methods to determine the pharmacokinetic parameters of Regorafenib.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes typical pharmacokinetic parameters for Regorafenib and its major active metabolites in human plasma, which are determined using assays validated with stable isotope-labeled internal standards like this compound.

ParameterRegorafenibMetabolite M-2Metabolite M-5
Tmax (h) ~4.0~4.0~4.0
Cmax (µg/mL) ~2.5VariesVaries
AUC (µg*h/mL) ~70.4VariesVaries
t1/2 (h) 20-40~25~51
Protein Binding (%) 99.599.899.95

Note: This table is a compilation of data from multiple pharmacokinetic studies.[6][7][8] The exact values can vary depending on the study population, dosage, and formulation.

Experimental Protocol: Quantification of Regorafenib and its Metabolites in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a generalized representation based on established methods.[4][5]

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex mix for 1 minute and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Regorafenib, its metabolites, and this compound would be optimized for the specific instrument.

  • Data Analysis:

    • The concentration of Regorafenib and its metabolites in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this to a standard curve prepared in the same biological matrix.

Data Presentation: LC-MS/MS Method Validation Parameters

The following table presents typical validation parameters for an LC-MS/MS assay for Regorafenib, demonstrating the performance characteristics achievable with a stable isotope-labeled internal standard.

ParameterResult
Linearity (ng/mL) 1 - 5000
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 1
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery (%) > 85%

Note: This table is a composite of typical values reported in the literature for bioanalytical method validation of Regorafenib.[4][5][9]

Metabolic Profiling

While radiolabeled compounds like 14C-Regorafenib are traditionally used for comprehensive ADME and mass balance studies, stable isotope-labeled compounds like this compound can be valuable in identifying and characterizing metabolites, especially in "cold" (non-radioactive) studies. The known mass shift of the labeled atoms aids in distinguishing drug-related material from endogenous matrix components in mass spectrometry data.

Target Engagement and Downstream Signaling Analysis

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be employed to investigate the effects of a drug on the cellular proteome. In such experiments, this compound could potentially be used to differentiate the exogenous drug from endogenous metabolites in highly sensitive mass spectrometry analyses, although the primary utility in this context is with the unlabeled drug in a SILAC-labeled cellular background. These studies can reveal on-target and off-target effects of the drug and elucidate its mechanism of action on a global cellular scale.

Experimental Workflow: SILAC-based Quantitative Proteomics for Target Engagement

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Analysis A Control Cells ('Light' Medium) C Add Vehicle A->C B Treated Cells ('Heavy' Medium) D Add Regorafenib B->D E Cell Lysis C->E D->E F Combine Lysates (1:1) E->F G Protein Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Protein Identification & Quantification H->I

Caption: Workflow for SILAC-based quantitative proteomics.

Experimental Protocol: SILAC-based Quantitative Proteomics

This protocol is a generalized workflow for investigating changes in protein expression following treatment with a kinase inhibitor like Regorafenib.

  • Cell Culture and Labeling:

    • Culture two populations of a relevant cancer cell line.

    • One population is grown in "light" medium containing normal L-arginine and L-lysine.

    • The second population is grown in "heavy" medium containing stable isotope-labeled L-arginine (e.g., 13C6-Arg) and L-lysine (e.g., 13C6,15N2-Lys) for at least five cell divisions to ensure complete incorporation.

  • Treatment:

    • Treat the "heavy" labeled cells with Regorafenib at a desired concentration and for a specific duration.

    • Treat the "light" labeled cells with a vehicle control (e.g., DMSO).

  • Sample Preparation:

    • Harvest and lyse the cells from both populations.

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Digest the combined protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

  • Data Analysis:

    • Identify peptides and proteins using a database search algorithm.

    • Quantify the relative abundance of proteins between the two samples by comparing the signal intensities of the "light" and "heavy" peptide pairs.

    • Proteins that are up- or down-regulated in response to Regorafenib treatment can then be identified and subjected to further bioinformatics analysis to understand their roles in cellular pathways.

Signaling Pathways and Regorafenib's Mechanism of Action

Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in cancer progression.[1][2][3] Understanding these pathways is crucial for interpreting data from pharmacodynamic and proteomic studies.

Signaling Pathway: Angiogenesis (VEGFR Pathway)

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival ERK->Endothelial_Cell AKT AKT PI3K->AKT AKT->Endothelial_Cell Regorafenib Regorafenib Regorafenib->VEGFR

Caption: Inhibition of the VEGFR signaling pathway by Regorafenib.

Signaling Pathway: Oncogenesis (RAF/MEK/ERK Pathway)

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regorafenib Regorafenib Regorafenib->RAF

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by Regorafenib.

Conclusion

This compound is an indispensable tool in the early-stage discovery and development of Regorafenib. Its primary role as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality pharmacokinetic data, which is fundamental to understanding the drug's behavior in biological systems. Furthermore, the broader application of stable isotope labeling in metabolic profiling and quantitative proteomics provides deeper insights into the drug's mechanism of action, target engagement, and effects on cellular signaling networks. The methodologies and data presented in this guide underscore the critical importance of this compound in advancing our understanding of this multi-kinase inhibitor and facilitating its journey from a promising candidate to a therapeutic agent.

References

The Kinase Inhibition Profile of Regorafenib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regorafenib is an oral multi-kinase inhibitor that targets various protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] This technical guide provides a comprehensive overview of the kinase inhibition profile of regorafenib, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it affects. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Kinase Inhibition Profile of Regorafenib

Regorafenib is a potent inhibitor of multiple kinases, playing a crucial role in its anti-cancer activity. Its targets include kinases involved in key processes that support tumor growth and survival.

Quantitative Inhibition Data

The inhibitory activity of regorafenib against a panel of kinases has been determined through various in vitro biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of regorafenib required to inhibit 50% of the kinase activity, are summarized in the tables below.

Table 1: In Vitro Biochemical Kinase Inhibition by Regorafenib

Kinase TargetIC50 (nM)
VEGFR113[3]
VEGFR24.2[3]
VEGFR346[3]
TIE2311[4]
PDGFR-β22[3]
FGFR1202[4]
c-KIT7[3]
RET1.5[3]
RAF-12.5[3]
B-RAF28[3]
B-RAF (V600E)19[3]

Table 2: Cellular Kinase Phosphorylation Inhibition by Regorafenib

Kinase TargetCell LineIC50 (nM)
VEGFR2NIH-3T3/VEGFR23[3]
VEGFR2HUVECs4-16[4]
VEGFR3LECs4-16[4]
TIE2CHO/TIE231[3]
PDGFR-βHAoSMCs90[3]
c-KIT (K642E)-~20[3]
RET (C634W)-~10[3]

Key Signaling Pathways Targeted by Regorafenib

Regorafenib exerts its anti-tumor effects by modulating several critical signaling pathways. The primary pathways affected are involved in angiogenesis, oncogenesis, and the tumor microenvironment.

Angiogenesis Pathway

Regorafenib potently inhibits key regulators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][2] By targeting Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3) and the Tyrosine Kinase with Immunoglobulin and EGF-like Domains 2 (TIE2), regorafenib disrupts the signaling cascades that lead to endothelial cell proliferation, migration, and survival.[4][5]

Angiogenesis_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF-A VEGF-A VEGFRs VEGFR1/2/3 VEGF-A->VEGFRs Angiopoietins Angiopoietins TIE2 TIE2 Angiopoietins->TIE2 PLCg PLCγ VEGFRs->PLCg PI3K PI3K VEGFRs->PI3K TIE2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Regorafenib Regorafenib Regorafenib->VEGFRs Regorafenib->TIE2

Regorafenib's inhibition of angiogenic signaling pathways.
Oncogenesis and Tumor Microenvironment Pathways

Regorafenib also targets kinases that are integral to oncogenic signaling and the maintenance of the tumor microenvironment. These include KIT, RET, RAF, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][2] Inhibition of these kinases interferes with tumor cell proliferation, survival, and the stromal support system that nurtures the tumor.

Oncogenesis_TME_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects SCF SCF c-KIT c-KIT SCF->c-KIT GDNF GDNF RET RET GDNF->RET PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR RAS RAS c-KIT->RAS PI3K PI3K c-KIT->PI3K RET->RAS RET->PI3K PDGFR->RAS PDGFR->PI3K FGFR->RAS FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Tumor Cell\nProliferation Tumor Cell Proliferation ERK->Tumor Cell\nProliferation Stromal Cell\nActivation Stromal Cell Activation ERK->Stromal Cell\nActivation AKT AKT PI3K->AKT Tumor Cell\nSurvival Tumor Cell Survival AKT->Tumor Cell\nSurvival AKT->Stromal Cell\nActivation Regorafenib Regorafenib Regorafenib->c-KIT Regorafenib->RET Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->RAF

Regorafenib's impact on oncogenic and tumor microenvironment pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of regorafenib's kinase inhibition profile.

In Vitro Kinase Assays

Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on purified kinase enzymes.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Recombinant Kinase Recombinant Kinase Incubate Kinase + Regorafenib Incubate Kinase + Regorafenib Recombinant Kinase->Incubate Kinase + Regorafenib Kinase Substrate Kinase Substrate Add Substrate + ATP Add Substrate + ATP Kinase Substrate->Add Substrate + ATP Regorafenib Dilutions Regorafenib Dilutions Regorafenib Dilutions->Incubate Kinase + Regorafenib ATP ATP ATP->Add Substrate + ATP Incubate Kinase + Regorafenib->Add Substrate + ATP Incubate (Enzymatic Reaction) Incubate (Enzymatic Reaction) Add Substrate + ATP->Incubate (Enzymatic Reaction) Stop Reaction Stop Reaction Incubate (Enzymatic Reaction)->Stop Reaction Detection Reagent Addition Detection Reagent Addition Stop Reaction->Detection Reagent Addition Signal Measurement Signal Measurement Detection Reagent Addition->Signal Measurement Data Analysis (IC50) Data Analysis (IC50) Signal Measurement->Data Analysis (IC50)

A generalized workflow for in vitro kinase inhibition assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TIE2 Kinase Inhibition

This assay measures the inhibition of TIE2 kinase activity by quantifying the phosphorylation of a substrate using HTRF technology.[6]

  • Reagent Preparation:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.0), 0.01% BSA, 0.1 mM Na3VO4, 5 mM MgCl2, and 1 mM DTT.

    • Dilute the recombinant TIE2 kinase and the biotinylated peptide substrate (biotin-Ahx-EPKDDAYPLYSDFG) in the reaction buffer.

    • Prepare serial dilutions of regorafenib in DMSO, then further dilute in the reaction buffer.

    • Prepare an ATP solution in the reaction buffer.

    • Prepare a detection mixture containing europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665 in a detection buffer (50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA).

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the regorafenib dilution.

    • Add 4 µL of the TIE2 kinase solution.

    • Incubate for 15 minutes at room temperature.

    • Add 2 µL of the peptide substrate.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the detection mixture.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the regorafenib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phosphorylation Assays

Cellular assays are crucial for confirming that a compound can inhibit its target kinase within a more physiologically relevant environment.

Western Blot for VEGFR2 Phosphorylation

This method is used to detect the phosphorylation status of VEGFR2 in endothelial cells treated with regorafenib.[5]

  • Cell Culture and Treatment:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EBM-2 medium supplemented with growth factors.

    • Starve the cells in serum-free medium for 6 hours.

    • Pre-treat the cells with various concentrations of regorafenib for 1 hour.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total VEGFR2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal.

    • Plot the normalized signal against the regorafenib concentration to determine the inhibitory effect.

Cell-Based Functional Assays

These assays assess the downstream functional consequences of kinase inhibition by regorafenib.

HUVEC Proliferation Assay (MTT Assay)

This colorimetric assay measures the effect of regorafenib on the proliferation of HUVECs.[7]

  • Cell Seeding and Treatment:

    • Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of regorafenib.

    • Incubate the cells for 72 hours.

  • MTT Incubation:

    • Add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., 100 µL of DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the absorbance of each well.

    • Calculate the percentage of cell proliferation relative to the untreated control.

    • Plot the percentage of proliferation against the regorafenib concentration to determine the IC50 value.

Scratch (Wound Healing) Assay for Cell Migration

This assay is used to evaluate the effect of regorafenib on the migration of cells.[8]

  • Cell Culture and Scratch Formation:

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Treatment and Imaging:

    • Replace the medium with fresh medium containing the desired concentration of regorafenib or a vehicle control.

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 24 hours) using a microscope.

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software.

    • Calculate the percentage of wound closure over time for both treated and control wells.

    • Compare the migration rates to assess the inhibitory effect of regorafenib.

Conclusion

Regorafenib exhibits a broad-spectrum kinase inhibition profile, targeting key drivers of tumor angiogenesis, oncogenesis, and the tumor microenvironment. This multi-targeted mechanism of action underlies its clinical efficacy in various cancer types. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of regorafenib and other multi-kinase inhibitors, aiding in the advancement of targeted cancer therapies.

References

In Vitro Activity of Regorafenib and its Labeled Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Regorafenib (Stivarga®, BAY 73-4506) is an oral multi-kinase inhibitor that targets a range of kinases involved in tumor angiogenesis, oncogenesis, metastasis, and the tumor microenvironment.[1][2] Its efficacy stems from a broad-spectrum inhibition profile, which has been extensively characterized through in vitro studies. This guide provides an in-depth overview of the in vitro activity of Regorafenib and its primary active metabolites, M-2 and M-5, tailored for researchers, scientists, and drug development professionals.

Quantitative Analysis of In Vitro Inhibition

The potency of Regorafenib and its metabolites has been quantified against various kinases and cell lines, providing a clear picture of its therapeutic targets and antiproliferative effects.

Kinase Inhibition Profile

In vitro biochemical and cellular assays have established that Regorafenib potently inhibits several families of kinases. The 50% inhibitory concentration (IC50) values demonstrate its high affinity for key targets in angiogenesis, oncogenesis, and stromal signaling.[3][4] The primary human active metabolites of Regorafenib, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), exhibit a comparable kinase inhibition profile and potency to the parent compound.[5][6]

Table 1: In Vitro Kinase Inhibition Profile of Regorafenib

Kinase Target Family Kinase IC50 (nM)
Angiogenic VEGFR1 13[4]
VEGFR2 4.2[3][4]
VEGFR3 46[4]
TIE2 31 - 311[3][4]
Oncogenic c-KIT 1.5 - 7[3][4]
RET 1.5 - 7[3][4]
RAF-1 2.5[3][4]
B-RAF 28[4]
B-RAF (V600E) 19 - 28[3][4]
Stromal PDGFR-β 22[3][4]

| | FGFR1 | 202[3] |

Table 2: Comparative Kinase Inhibition (Kd in nmol/L) of Regorafenib and its Active Metabolites

Kinase Target Regorafenib Metabolite M-2 Metabolite M-5
VEGFRs 15 - 28 23 - 46 17 - 40
KIT 6.9 9.8 5.8
RET 5.2 7.6 5.8
PDGFRs 8.3 - 19 7.3 - 11 11
RAFs 42 - 59 24 - 130 11 - 66

(Data sourced from competitive binding assays)[6]

Antiproliferative and Cellular Activity

Regorafenib demonstrates significant antiproliferative effects across a wide range of human cancer cell lines, independent of common mutational statuses like KRAS and BRAF.[3][7] Its activity is particularly potent in endothelial cells, underscoring its anti-angiogenic mechanism.

Table 3: In Vitro Antiproliferative and Cellular Activity of Regorafenib (IC50)

Cell Line / Type Context IC50 Value
Human Umbilical Vein Endothelial Cells (HUVECs) VEGF-stimulated proliferation ~3 nM[3]
Human Umbilical Vein Endothelial Cells (HUVECs) FGF2-stimulated proliferation 127 nM[3]
Human Aortic Smooth Muscle Cells (HAoSMCs) PDGF-BB-stimulated proliferation 146 nM[3]
Human Lymphatic Endothelial Cells (LECs) VEGFR3 Autophosphorylation 4 - 16 nM[3]
Human Colon Cancer Cell Lines (Panel of 25) Proliferation (19 responsive lines) 2.6 - 10 µM[7]
HCT116, HT29 (Colorectal Cancer) Proliferation 3 - 6 µM[8]
SW620 (KRAS mutant), Colo-205 (BRAF mutant) Proliferation 970 - 3270 nM[3]
A172, U87 (Glioblastoma) Proliferation 2.4 µM, 6.3 µM[9]

| Glioblastoma Stem-like Cells (GSCs) | Proliferation | 3.3 - 6.2 µM[9] |

Key Signaling Pathways and Mechanisms of Action

Regorafenib exerts its antitumor effects by simultaneously blocking multiple critical signaling pathways. Its primary mechanism involves the dual inhibition of tumor angiogenesis and direct suppression of tumor cell proliferation and survival.[2][10]

Key inhibited pathways include:

  • VEGFR Signaling : By inhibiting VEGFR1-3, Regorafenib blocks the primary pathway for angiogenesis, cutting off the tumor's blood and nutrient supply.[2]

  • TIE2 Signaling : Inhibition of the TIE2 receptor on endothelial cells further destabilizes tumor vasculature.[10]

  • RAS/RAF/MEK/ERK Pathway : As an inhibitor of RAF-1 and B-RAF, Regorafenib directly impedes this critical oncogenic pathway, leading to reduced cell proliferation.[7][11]

  • PI3K/Akt/mTOR Pathway : Downregulation of this survival pathway through upstream kinase inhibition contributes to apoptosis and cell cycle arrest.[11][12]

  • Stromal and Oncogenic RTKs : Targeting PDGFR, FGFR, KIT, and RET disrupts the tumor microenvironment and blocks key oncogenic drivers.[1]

Regorafenib_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR1/2/3 PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis TIE2 TIE2 TIE2->PI3K TIE2->Angiogenesis PDGFR PDGFR PDGFR->PI3K FGFR FGFR FGFR->PI3K KIT KIT RAF RAF-1 / B-RAF KIT->RAF RET RET RET->RAF Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->TIE2 Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->KIT Regorafenib->RET Regorafenib->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Regorafenib's multi-targeted inhibition of key signaling pathways.

Experimental Protocols

Standardized in vitro methodologies are crucial for assessing the activity of kinase inhibitors. The following are generalized protocols based on methods cited in the literature for evaluating Regorafenib.

Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay estimates cell density based on the measurement of cellular protein content.

  • Cell Plating : Seed cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment : Treat cells with a serial dilution of Regorafenib (e.g., 0.1 µM to 40 µM) or vehicle control (DMSO) for a specified duration (typically 48-72 hours).

  • Cell Fixation : Gently remove the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing : Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining : Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize : Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout : Measure the absorbance at 510 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Kinase Activity Assay (Western Blot for Phosphorylation)

This method is used to determine the effect of Regorafenib on the phosphorylation status of its target kinases and downstream effectors.[7][11]

  • Cell Culture and Treatment : Grow cells to 70-80% confluency in 6-well plates. Starve cells in serum-free media for 12-24 hours, if necessary, to reduce basal kinase activity.

  • Stimulation and Inhibition : Pre-treat cells with various concentrations of Regorafenib for 2-4 hours. If studying a growth factor-mediated pathway, stimulate the cells with the appropriate ligand (e.g., VEGF, PDGF) for a short period (10-30 minutes) before harvesting.

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target protein (e.g., p-VEGFR2, p-ERK, p-AKT).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Re-probe the membrane with antibodies for the total protein and a loading control (e.g., GAPDH, β-actin) to confirm equal loading and to quantify the relative change in phosphorylation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cluster_analysis Data Analysis plate_cells 1. Plate Cells (e.g., 96-well or 6-well plates) adhere 2. Allow Adherence (Overnight Incubation) plate_cells->adhere treat 3. Add Regorafenib (Serial Dilutions) adhere->treat incubate 4. Incubate (48-72 hours) treat->incubate A1 Cell Proliferation Assay (e.g., SRB, MTS) incubate->A1 A2 Western Blot (for p-Kinase) incubate->A2 A3 Apoptosis / Cell Cycle (Flow Cytometry) incubate->A3 Result1 IC50 Calculation A1->Result1 Result2 Protein Expression A2->Result2 Result3 Cell Fate Profile A3->Result3

Caption: General experimental workflow for in vitro testing of Regorafenib.

Activity of Labeled Analogues (Metabolites)

In humans, Regorafenib is metabolized by CYP3A4 and UGT1A9 into two major active metabolites, M-2 and M-5.[5] In vitro studies have confirmed that these metabolites are not simply degradation products but contribute significantly to the overall pharmacological activity of the drug.[1][6]

As shown in Table 2, both M-2 and M-5 demonstrate a kinase inhibition profile that is highly similar to the parent Regorafenib, with comparable potency against key targets like VEGFRs, KIT, RET, and PDGFRs.[6] Furthermore, in cellular assays, M-2 and M-5 effectively inhibited the activation of downstream effectors ERK and AKT in lymphatic endothelial cells with nanomolar IC50 values, similar to Regorafenib.[6] This confirms that the sustained clinical activity of Regorafenib is due to the combined action of the parent drug and its pharmacologically active metabolites.

Conclusion

The extensive in vitro characterization of Regorafenib and its active metabolites, M-2 and M-5, provides a robust foundation for understanding its clinical efficacy. The quantitative data clearly define its potency as a multi-kinase inhibitor, with strong activity against key drivers of angiogenesis and oncogenesis. Its ability to inhibit multiple signaling pathways, including RAS/RAF/MEK/ERK and PI3K/Akt/mTOR, explains its broad antiproliferative effects across diverse cancer cell lines, often irrespective of their mutational status. The detailed experimental protocols outlined herein serve as a guide for the continued investigation and development of Regorafenib and other multi-targeted kinase inhibitors.

References

Exploring the Metabolic Pathways of Regorafenib Using Labeled Tracers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways of regorafenib, a multi-kinase inhibitor, with a specific focus on insights gained from studies utilizing radiolabeled tracers. Understanding the biotransformation, distribution, and excretion of regorafenib and its metabolites is crucial for optimizing its therapeutic use and managing potential drug-drug interactions.

Overview of Regorafenib Metabolism

Regorafenib undergoes extensive metabolism primarily in the liver. The two main pathways for its biotransformation are oxidation, mediated by Cytochrome P450 3A4 (CYP3A4), and glucuronidation, catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9)[1][2]. These processes lead to the formation of several metabolites, with two being pharmacologically active and circulating at concentrations comparable to the parent drug at steady state[1][3].

The principal active metabolites are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl)[1][4]. Both M-2 and M-5 exhibit similar in vitro pharmacological activity to regorafenib[1][5]. Another significant but inactive metabolite is M-7 , the N-glucuronide of regorafenib[6][7].

Regorafenib Regorafenib (Parent Drug) M2 M-2 (N-oxide) (Active Metabolite) Regorafenib->M2 CYP3A4 M7 M-7 (N-glucuronide) (Inactive Metabolite) Regorafenib->M7 UGT1A9 Excretion Excretion Regorafenib->Excretion Feces (Unchanged) M5 M-5 (N-oxide & N-desmethyl) (Active Metabolite) M2->M5 Oxidative Metabolism M2->Excretion M5->Excretion M7->Excretion Urine

Fig. 1: Primary metabolic pathways of regorafenib.

Experimental Protocols for Metabolic Studies

The characterization of regorafenib's metabolic fate has been significantly informed by human mass balance studies using ¹⁴C-labeled drug substance.

Human Mass Balance and Excretion Study

Objective: To determine the routes and extent of excretion and to characterize the metabolic profile of regorafenib in humans.

Methodology:

  • Subject Enrollment: Four healthy male volunteers were enrolled in the study[6].

  • Dosing: A single oral dose of 120 mg of regorafenib containing approximately 3.7 MBq (100 µCi) of [¹⁴C]regorafenib was administered[6].

  • Sample Collection: Blood, plasma, urine, and feces were collected at predefined intervals for up to 12 days post-dose[6].

  • Radioactivity Measurement: Total radioactivity in all samples was quantified using liquid scintillation counting (LSC)[6].

  • Metabolite Profiling: Plasma extracts, urine samples, and fecal homogenate extracts were analyzed using High-Performance Liquid Chromatography (HPLC) with radiochemical detection to separate and quantify regorafenib and its metabolites[6].

  • Metabolite Identification: The structure of the metabolites was elucidated using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[6].

In Vitro Hepatocyte Incubation

Objective: To investigate the biotransformation of regorafenib in a controlled in vitro system representative of hepatic metabolism.

Methodology:

  • System: [¹⁴C]regorafenib was incubated with pooled human hepatocytes[6].

  • Analysis: The incubation mixture was analyzed at various time points using HPLC with LSC for metabolite profiling and HPLC with high-resolution mass spectrometry (HRMS/MS) for structural identification[6].

cluster_protocol Human Mass Balance Study Workflow Dosing Oral Administration (120 mg [¹⁴C]Regorafenib) Collection Sample Collection (Plasma, Urine, Feces) Dosing->Collection Quantification Total Radioactivity Measurement (LSC) Collection->Quantification Profiling Metabolite Profiling (HPLC-LSC) Collection->Profiling Identification Metabolite Identification (HPLC-MS/MS) Profiling->Identification

Fig. 2: Experimental workflow for a human radiolabeled study.

Quantitative Metabolic Data

The use of radiolabeled regorafenib has enabled precise quantification of the drug and its metabolites in various biological matrices.

Table 1: Pharmacokinetic Parameters of Regorafenib and its Metabolites in Plasma After a Single Oral 120 mg [¹⁴C]Regorafenib Dose
CompoundMean AUC (0-144h) (mg-Eq·h/L)% of Total Radioactivity AUC
Total Radioactivity 81.72100%
Regorafenib 46.8957.4%[7]
Metabolite M-2 20.1628.7%[7]
Metabolite M-5 2.006.3%[7]
Metabolite M-7 2.433.1%[7]

Data derived from a study in four healthy male subjects. AUC represents the area under the concentration-time curve. mg-Eq·h/L refers to milligram equivalents of regorafenib per liter multiplied by hours.[7]

Table 2: Excretion Balance of Total Radioactivity
Excretion RouteMean % of Administered Dose Recovered (within 12 days)
Feces 71.2%[6]
Urine 19.3%[6]
Total Recovery 90.5% [6]
Table 3: Relative Abundance of Regorafenib and Metabolites in Excreta
Compound% of Administered Dose in Feces% of Administered Dose in Urine
Regorafenib (Unchanged) 47.2%[6]Not Detected
Metabolites (Total) ~24%[1]~17% (as glucuronides)[1]
Table 4: Plasma Protein Binding
CompoundHuman Plasma Protein Binding
Regorafenib 99.5%[1]
Metabolite M-2 99.8%[1]
Metabolite M-5 99.95%[1]

Metabolic Interactions and Transporters

The enzymes responsible for regorafenib metabolism are also involved in the metabolism of many other drugs, creating a potential for drug-drug interactions (DDIs).

  • CYP3A4: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases regorafenib exposure, while strong inducers (e.g., rifampin) decrease its exposure[8][9]. A strong CYP3A4 inhibitor was found to increase the mean AUC of regorafenib by approximately 33% and decrease the mean AUC of the active metabolites M-2 and M-5 by about 90%[8]. Conversely, a strong CYP3A4 inducer decreased the mean AUC of regorafenib by about 50% but increased the mean AUC of metabolite M-5 by 264%[3].

  • UGT1A9: Regorafenib is a substrate for UGT1A9[1][10]. Co-administration with strong inhibitors of UGT1A9 should be avoided[8]. Regorafenib and its metabolite M-2 also act as inhibitors of UGT1A1 and UGT1A9 in vitro[3].

  • Transporters: The active metabolites M-2 and M-5 are substrates of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[8].

Regorafenib Regorafenib Metabolites Active Metabolites (M-2, M-5) Regorafenib->Metabolites Metabolism via CYP3A4 & UGT1A9 CYP3A4 CYP3A4 UGT1A9 UGT1A9 Inhibitors Strong CYP3A4/UGT1A9 Inhibitors Inhibitors->CYP3A4 Inhibit Inhibitors->UGT1A9 Inhibit Inducers Strong CYP3A4 Inducers Inducers->CYP3A4 Induce

Fig. 3: Key enzymatic interactions affecting regorafenib.

Conclusion

Studies utilizing ¹⁴C-labeled regorafenib have been instrumental in elucidating its metabolic fate. The drug is extensively metabolized by CYP3A4 and UGT1A9 into active (M-2, M-5) and inactive (M-7) metabolites. Elimination occurs predominantly through the feces as both the unchanged parent drug and its metabolites[1][6]. The high plasma protein binding and the significant contribution of active metabolites to the total circulating drug-related material are key pharmacokinetic characteristics. A thorough understanding of these metabolic pathways and the potential for interactions with co-administered drugs that modulate CYP3A4 and UGT enzymes is essential for the safe and effective clinical use of regorafenib.

References

Methodological & Application

Application Note: High-Throughput Quantification of Regorafenib in Plasma Using Regorafenib-13C,d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of regorafenib in plasma samples. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Regorafenib-13C,d3, is employed.[1] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications involving regorafenib.[2][3] The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been validated for linearity, precision, and accuracy.

Introduction

Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[2][4] It functions by targeting multiple protein kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[5] Accurate and reliable quantification of regorafenib in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable data.[6] This document provides a detailed protocol for the quantification of regorafenib in plasma using this compound as an internal standard.

Experimental

Materials and Reagents
  • Regorafenib analytical standard

  • This compound internal standard[1]

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium formate

  • Human plasma (K3EDTA)

Sample Preparation

A simple and rapid protein precipitation method is used for the extraction of regorafenib and the internal standard from plasma samples.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on instrument sensitivity).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.[7]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.[2][7]

Liquid Chromatography
  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water or 2mM ammonium formate in water.[2][8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile or acetonitrile.[2][8]

  • Flow Rate: 0.3 - 1.0 mL/min.[2][8][9]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 5 - 10 µL.[2][7]

A gradient elution may be employed to ensure optimal separation of regorafenib from potential interferences. A typical gradient could be:

Time (min)% Mobile Phase B
0.0 - 0.510
0.5 - 2.510 to 90
2.5 - 3.590
3.5 - 3.690 to 10
3.6 - 5.010
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]

  • Multiple Reaction Monitoring (MRM): The transitions for regorafenib and this compound should be optimized. Based on available literature, typical transitions are:

    • Regorafenib: m/z 483.0 → 262.0[9]

    • This compound: The precursor ion will be m/z 487.0 (M+4). The product ion will likely be the same as the unlabeled compound, m/z 262.0, but should be confirmed by infusion.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows to achieve maximum signal intensity.

Results and Discussion

Method Validation

The analytical method was validated according to regulatory guidelines for linearity, precision, accuracy, and recovery.

Linearity: The method demonstrated excellent linearity over the concentration range of 5 to 5000 ng/mL in plasma. The correlation coefficient (r²) was consistently >0.99.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Regorafenib5 - 5000>0.99

Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at low, medium, and high concentrations. The results are summarized below:

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low15< 10%< 10%90 - 110%
Medium250< 8%< 8%92 - 108%
High4000< 5%< 5%95 - 105%

Recovery: The extraction recovery of regorafenib from plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.

AnalyteQC LevelMean Recovery (%)
RegorafenibLow> 85%
Medium> 85%
High> 85%
This compound-> 85%

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometric Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify against Calibration Curve calculate->quantify

Caption: Experimental workflow for the quantification of regorafenib in plasma.

Signaling Pathway of Regorafenib

G cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular Cellular Processes VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->RAS PDGFR->PI3K FGFR FGFR FGFR->RAS FGFR->PI3K KIT KIT KIT->RAS KIT->PI3K RET RET RET->RAS RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival AKT AKT PI3K->AKT AKT->Survival Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->KIT Regorafenib->RET Regorafenib->RAF

Caption: Simplified signaling pathways inhibited by regorafenib.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of regorafenib in plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by correcting for variability in sample processing and matrix effects. This method is well-suited for a variety of research applications requiring the precise measurement of regorafenib concentrations.

References

Application Note: Quantitative Analysis of Regorafenib in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of regorafenib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Regorafenib-¹³C,d₃, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The sample preparation involves a straightforward protein precipitation procedure, followed by rapid chromatographic separation. The method has been validated based on established bioanalytical guidelines and demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various advanced solid tumors, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1] Its therapeutic efficacy is linked to its ability to inhibit angiogenesis and tumor proliferation by targeting multiple protein kinases.[1] Given the variability in patient response and potential for adverse effects, accurate measurement of regorafenib plasma concentrations is crucial for optimizing therapeutic outcomes.

LC-MS/MS is the preferred method for quantifying drugs in biological matrices due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as Regorafenib-¹³C,d₃, is the gold standard in quantitative bioanalysis. A SIL-IS behaves nearly identically to the analyte during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability. This application note provides a comprehensive protocol for the quantitative analysis of regorafenib in plasma, utilizing Regorafenib-¹³C,d₃ as the internal standard.

Experimental Protocol

Materials and Reagents
  • Regorafenib analytical standard

  • Regorafenib-¹³C,d₃ (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from an authorized vendor)

Stock and Working Solutions
  • Regorafenib Stock Solution (1 mg/mL): Accurately weigh and dissolve regorafenib in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Regorafenib-¹³C,d₃ in methanol.

  • Regorafenib Working Solutions: Prepare a series of working solutions by serially diluting the regorafenib stock solution with a methanol:water (1:1, v/v) mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation

A protein precipitation method is employed for sample preparation.[1][2]

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (50 ng/mL Regorafenib-¹³C,d₃) and vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
HPLC SystemWaters ACQUITY UPLC or equivalent
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Injection Volume2.0 µL
Column Temperature40°C
Gradient ElutionStart with 10% B, increase to 90% B over 1.5 min, hold for 0.5 min, return to 10% B, and equilibrate.
Total Run Time3.0 minutes

Mass Spectrometry:

ParameterCondition
Mass SpectrometerTriple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 5500)
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 1
Ion Source Temp.500°C
Dwell Time50 ms

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Regorafenib483.1262.1
Regorafenib-¹³C,d₃ (IS)487.1266.1

Method Validation Summary

The described method has been validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 2: Linearity and Sensitivity

ParameterResult
Linearity Range2.00 - 2000 µg/L
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)2.00 µg/L

Table 3: Precision and Accuracy

QC LevelConcentration (µg/L)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ2.00< 15< 1591.2 - 105
Low QC6.00< 10< 1095 - 105
Mid QC200< 10< 1095 - 105
High QC1600< 10< 1095 - 105

Table 4: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Regorafenib> 85Minimal

Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall experimental workflow for the quantitative analysis of regorafenib in plasma is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add IS (Regorafenib-¹³C,d₃) plasma->is_addition protein_precip Protein Precipitation (Acetonitrile) is_addition->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection (MRM) chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Workflow for the quantitative analysis of regorafenib in plasma.

Regorafenib Signaling Pathway Inhibition

Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.

G cluster_pathways Signaling Pathways cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis cluster_microenvironment Tumor Microenvironment VEGFR VEGFR1/2/3 TIE2 TIE-2 KIT KIT RET RET RAF1 RAF-1 BRAF BRAF PDGFR PDGFR FGFR FGFR regorafenib Regorafenib regorafenib->inhibition inhibition->VEGFR Inhibits inhibition->TIE2 inhibition->KIT inhibition->RET inhibition->RAF1 inhibition->BRAF inhibition->PDGFR inhibition->FGFR

Caption: Key signaling pathways inhibited by regorafenib.

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for the quantitative determination of regorafenib in human plasma. The use of the stable isotope-labeled internal standard, Regorafenib-¹³C,d₃, ensures high-quality data suitable for demanding research and clinical applications. The simple sample preparation and rapid analysis time make this method efficient for high-throughput environments.

References

Application Note: A Robust Pharmacokinetic Study Protocol Using Regorafenib-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for conducting a preclinical pharmacokinetic (PK) study of Regorafenib using a stable isotope-labeled internal standard, Regorafenib-¹³C,d₃. The use of a stable isotope-labeled analog is the gold standard in quantitative bioanalysis, as it minimizes variability during sample preparation and mass spectrometric analysis. This protocol details the experimental design, from animal dosing and sample collection to bioanalytical methodology using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and concludes with data analysis and presentation.

Introduction

Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1] It functions by inhibiting multiple protein kinases involved in critical cellular processes such as angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] A thorough understanding of its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted—is fundamental for optimizing dosing strategies and maximizing therapeutic outcomes.

To accurately quantify Regorafenib concentrations in biological matrices like plasma, a robust bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Regorafenib-¹³C,d₃, is critical. This internal standard behaves almost identically to the unlabeled drug (analyte) during extraction and ionization, effectively correcting for any sample loss or matrix effects and ensuring the highest level of accuracy and precision in quantification.[3]

Regorafenib's Mechanism of Action

Regorafenib exerts its therapeutic effects by targeting a wide range of kinases. Its multi-pronged approach involves inhibiting kinases crucial for tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the maintenance of the tumor microenvironment (PDGFR, FGFR).[1][2][4][5][6] This broad-spectrum inhibition disrupts multiple signaling pathways that are vital for cancer cell proliferation, survival, and metastasis.[1]

Regorafenib_Signaling_Pathway cluster_Angiogenesis Angiogenesis cluster_Oncogenesis Oncogenesis cluster_Microenvironment Tumor Microenvironment Regorafenib Regorafenib VEGFR VEGFR 1-3 Regorafenib->VEGFR TIE2 TIE2 Regorafenib->TIE2 KIT KIT Regorafenib->KIT RET RET Regorafenib->RET RAF1 RAF-1 Regorafenib->RAF1 BRAF BRAF Regorafenib->BRAF PDGFR PDGFR Regorafenib->PDGFR FGFR FGFR Regorafenib->FGFR

Caption: Regorafenib inhibits multiple kinases involved in key cancer pathways.

Detailed Experimental Protocol

This protocol outlines a typical preclinical PK study in a rodent model.

Materials and Reagents
  • Regorafenib (analytical standard)

  • Regorafenib-¹³C,d₃ (internal standard)

  • Control plasma from the study species (e.g., rat, mouse)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Anticoagulant (e.g., K₂EDTA)

Animal Dosing and Sample Collection
  • Animal Model: Use appropriate preclinical models, such as male BALB/c or NMRI nu/nu mice.[7][8]

  • Dosing Formulation: Prepare a suspension of Regorafenib for oral gavage. A common vehicle is a mixture of polypropylene glycol, PEG400, Pluronic F68, and water.[7]

  • Administration: Administer a single oral dose of 10 mg/kg Regorafenib.[6][7]

  • Blood Collection: Collect blood samples (approx. 100-200 µL) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Collect blood into tubes containing K₂EDTA. Centrifuge the blood at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

The following protein precipitation method is effective for extracting Regorafenib from plasma.[9][10]

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples on ice.

  • Aliquot: Transfer a small volume (e.g., 10-50 µL) of each plasma sample into a microcentrifuge tube.[11]

  • Add Internal Standard: Add a precise volume of the Regorafenib-¹³C,d₃ internal standard working solution (e.g., 50 µL of 150 ng/mL in methanol) to each tube.[11]

  • Precipitate Protein: Add 3-4 volumes of cold acetonitrile (e.g., 150 µL) to each tube to precipitate plasma proteins.[9]

  • Vortex & Centrifuge: Vortex mix the tubes for 1-5 minutes, then centrifuge at high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C.[11]

  • Transfer Supernatant: Carefully transfer the clear supernatant to autosampler vials or a 96-well plate for injection into the LC-MS/MS system.

Experimental_Workflow start Plasma Sample is Add Internal Standard (Regorafenib-13C,d3) start->is ppt Add Acetonitrile (Protein Precipitation) is->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge at 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: General workflow for plasma sample preparation and analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • MS System: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 mm × 50 mm, 3.5 μm).[10]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B).[10][12]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[9][10]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Table 1: MRM Transitions for Regorafenib and its Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Regorafenib483.0286.0
Regorafenib-¹³C,d₃487.0286.0

(Note: Exact m/z values may vary slightly based on instrumentation and should be optimized.)

Data Analysis and Presentation

Quantification

A calibration curve is constructed by plotting the peak area ratio (Regorafenib / Regorafenib-¹³C,d₃) against the known concentrations of the calibration standards. A linear regression with a 1/x² weighting is typically used. The concentrations of Regorafenib in the study samples are then calculated from this curve.

Pharmacokinetic Parameters

Non-compartmental analysis (NCA) is used to calculate key pharmacokinetic parameters from the plasma concentration-time data.[6][8]

Table 2: Representative Pharmacokinetic Parameters of Regorafenib in Mice

The following data represent typical PK values after a single 10 mg/kg oral dose in mice.[6][7]

ParameterDescriptionUnitRepresentative Value
CₘₐₓMaximum observed plasma concentrationµg/L~8,000 - 10,000
TₘₐₓTime to reach Cₘₐₓhours~4 - 6
AUC(₀₋₂₄)Area under the concentration-time curve from 0 to 24 hoursµg·h/L~100,000

Conclusion

This application note provides a detailed and robust protocol for the pharmacokinetic analysis of Regorafenib in a preclinical setting. By employing a stable isotope-labeled internal standard (Regorafenib-¹³C,d₃) and a validated LC-MS/MS method, researchers can generate high-quality, reliable data. This information is crucial for understanding the drug's disposition and for making informed decisions during the drug development process.

References

Application of Regorafenib-13C,d3 in Mass Spectrometry for Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Regorafenib, an oral multi-kinase inhibitor, undergoes extensive metabolism, forming key active metabolites. Understanding its metabolic profile is crucial for evaluating its efficacy and safety. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Regorafenib-13C,d3 as an internal standard for the accurate quantification of Regorafenib and its major metabolites in plasma. This stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The described protocol is intended for researchers, scientists, and drug development professionals involved in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction

Regorafenib is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of various cancers.[1] It primarily undergoes oxidative metabolism mediated by cytochrome P450 3A4 (CYP3A4) and glucuronidation by UDP glucuronosyltransferase 1A9 (UGT1A9).[2][3] The main pharmacologically active metabolites are Regorafenib-N-oxide (M-2) and N-desmethyl-regorafenib-N-oxide (M-5).[1][4][5] Accurate quantification of the parent drug and its metabolites is essential for pharmacokinetic analysis and therapeutic drug monitoring.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they exhibit similar physicochemical properties to the analyte, co-elute chromatographically, and experience similar ionization efficiency, thus compensating for analytical variability.[6] this compound is a stable isotope-labeled version of Regorafenib, making it an ideal internal standard for LC-MS/MS-based bioanalysis.[6]

Experimental Protocols

Materials and Reagents
  • Regorafenib analytical standard

  • This compound (Internal Standard)

  • Regorafenib-N-oxide (M-2) analytical standard

  • N-desmethyl-regorafenib-N-oxide (M-5) analytical standard

  • Regorafenib-N-β-glucuronide (M-7) analytical standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Water (LC-MS grade)

  • Human or mouse plasma (blank)

Sample Preparation

A protein precipitation method is employed for sample preparation:[1][2]

  • Thaw frozen plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 100 µL of the internal standard working solution (this compound in methanol).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (50 µL) is Add Internal Standard (this compound in Methanol, 100 µL) plasma->is vortex Vortex Mix (1 min) is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Caption: Workflow for plasma sample preparation.
LC-MS/MS Method

Liquid Chromatography (LC) Conditions: [7][8]

  • Column: C18 reverse-phase column (e.g., Synergi Fusion RP, 4 µm, 80 Å, 50 × 2.0 mm)[7][8]

  • Mobile Phase A: 10 mM Ammonium acetate with 0.1% formic acid in water[7][8]

  • Mobile Phase B: Methanol:Isopropanol (90:10, v/v) with 0.1% formic acid[7][8]

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-4 min: 30% to 90% B

    • 4-5 min: 90% B

    • 5-5.1 min: 90% to 30% B

    • 5.1-7 min: 30% B

  • Injection Volume: 5 µL[8]

Tandem Mass Spectrometry (MS/MS) Conditions: [1][2]

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • Temperature: 500°C

SRM Transitions:

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)
Regorafenib483.1282.1
This compound (IS)487.1286.1
M-2 (Regorafenib-N-oxide)499.1282.1
M-5 (N-desmethyl-regorafenib-N-oxide)485.1282.1
M-7 (Regorafenib-N-β-glucuronide)659.2282.1

Data Presentation

Method Validation Summary

The LC-MS/MS method demonstrates excellent linearity, accuracy, and precision for the quantification of Regorafenib and its metabolites.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Regorafenib5 - 8000≥0.9985
M-230 - 4000≥0.9985
M-530 - 4000≥0.9985
M-75 - 1000≥0.995

Data compiled from multiple sources.[2][7][8]

Table 2: Accuracy and Precision [2][9]

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Regorafenib 25< 8.32< 7.598.6 - 105
750< 8.32< 7.598.6 - 105
M-2 25< 7.42< 6.896.2 - 107
750< 7.42< 6.896.2 - 107
M-5 25< 8.1< 7.297.8 - 105
750< 8.1< 7.297.8 - 105
M-7 25< 11.34< 10.194.5 - 111
750< 11.34< 10.194.5 - 111

Precision and accuracy data are representative and may vary between laboratories.[2][9]

Metabolic Pathway of Regorafenib

Regorafenib is metabolized in the liver primarily through two pathways: oxidation by CYP3A4 and glucuronidation by UGT1A9.[2] The main circulating metabolites are M-2 and M-5, which are pharmacologically active.[4] M-7 is another significant metabolite.[2]

G cluster_pathway Regorafenib Metabolic Pathway Regorafenib Regorafenib M2 M-2 (Regorafenib-N-oxide) Regorafenib->M2 CYP3A4 M5 M-5 (N-desmethyl-regorafenib-N-oxide) Regorafenib->M5 CYP3A4 M7 M-7 (Regorafenib-N-β-glucuronide) Regorafenib->M7 UGT1A9

References

Application Note: High-Throughput Analysis of Regorafenib and its Active Metabolites in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of regorafenib and its primary active metabolites, M-2 (N-oxide) and M-5 (N-desmethyl-N-oxide), in human plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS) for accurate and precise quantification, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical trials. The simple protein precipitation-based sample preparation and rapid chromatographic analysis allow for a high-throughput workflow. This method has been validated following regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and recovery.

Introduction

Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2] It undergoes extensive metabolism in the liver, primarily by CYP3A4, to form two major active metabolites: M-2 (regorafenib-N-oxide) and M-5 (N-desmethyl-regorafenib-N-oxide).[3][4] These metabolites exhibit similar pharmacological activity to the parent drug and contribute to both its therapeutic efficacy and potential toxicity.[3] Therefore, the simultaneous monitoring of regorafenib and its active metabolites is crucial for optimizing patient therapy.[5]

This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the simultaneous determination of regorafenib, M-2, and M-5 in human plasma. The use of a stable isotope-labeled internal standard (e.g., regorafenib-¹³CD₃) ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[6][7]

Experimental Workflow

Regorafenib Analysis Workflow plasma Plasma Sample Collection spike Spike with Labeled Internal Standard plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition and Processing lcms->data results Quantitative Results data->results

Caption: A streamlined workflow for the LC-MS/MS analysis of regorafenib and its metabolites.

Detailed Protocols

Materials and Reagents
  • Regorafenib, Regorafenib-M-2, and Regorafenib-M-5 analytical standards

  • Regorafenib-¹³CD₃ (or other suitable labeled internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., heparin)[1]

  • Microcentrifuge tubes

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of regorafenib, M-2, M-5, and the labeled internal standard in methanol.[8]

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with methanol to create a series of concentrations for the calibration curve and quality control (QC) samples.[6]

  • Internal Standard Working Solution: Dilute the labeled internal standard stock solution with acetonitrile to a final concentration of 50 ng/mL.[8]

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentration range for the calibration curve (e.g., 5-1000 ng/mL) and QC samples (low, medium, and high concentrations).[6]

Sample Preparation
  • Thaw frozen plasma samples at room temperature.[6]

  • In a microcentrifuge tube, add 100 µL of the plasma sample (or standard/QC).[8]

  • Add 20 µL of the internal standard working solution and vortex for 30 seconds.[8]

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[8]

  • Vortex the mixture for 2 minutes.[8]

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[6][8]

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[8]

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterValue
LC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temperature 40°C
Autosampler Temperature 10°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 - 0.5 10
0.5 - 1.0 10 → 90
1.0 - 2.0 90
2.0 - 3.0 10 (Re-equilibration)

This is an exemplary gradient program and may require optimization based on the specific LC system and column used.[8][9]

Mass Spectrometry (MS)

ParameterValue
MS System Waters Xevo TQ-S Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4 kV
Ion Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon
Data Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Regorafenib 483.1 262.1 30 25
Regorafenib-M-2 499.1 286.1 35 28
Regorafenib-M-5 485.1 286.1 35 28
Regorafenib-¹³CD₃ (IS) 487.1 262.1 30 25

Note: MRM transitions and collision energies may need to be optimized for the specific instrument used.

Method Validation Summary

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[8][10]

Table 3: Method Validation Parameters

Parameter Result
Linearity Range 5 - 1000 ng/mL (R² ≥ 0.99)[6]
Lower Limit of Quantification (LLOQ) 5 ng/mL[6]
Intra-day Precision (%CV) < 12.3%[11]
Inter-day Precision (%CV) < 15.1%[11]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[8]
Extraction Recovery > 81% for all analytes[11]

| Matrix Effect | Minimal to no significant matrix effect observed[8] |

Signaling Pathway and Metabolism

Regorafenib Metabolism Rego Regorafenib M2 Metabolite M-2 (N-oxide) Rego->M2 Oxidation M5 Metabolite M-5 (N-desmethyl-N-oxide) Rego->M5 Oxidation & Demethylation M7 Metabolite M-7 (N-β-glucuronide) Rego->M7 Glucuronidation Excretion Excretion M2->Excretion M5->Excretion M7->Excretion CYP3A4 CYP3A4 CYP3A4->Rego UGT1A9 UGT1A9 UGT1A9->Rego

Caption: Metabolic pathway of regorafenib in humans.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the simultaneous quantification of regorafenib and its active metabolites, M-2 and M-5, in human plasma. The use of a stable isotope-labeled internal standard, coupled with a simple and rapid sample preparation protocol, ensures high accuracy, precision, and throughput. This method is well-suited for routine therapeutic drug monitoring and pharmacokinetic studies, aiding in the optimization of regorafenib therapy for cancer patients.

References

Application Notes and Protocols: Therapeutic Drug Monitoring of Regorafenib using Regorafenib-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2][3][4] It targets several kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[2][5][6] Due to significant interindividual pharmacokinetic variability, therapeutic drug monitoring (TDM) of regorafenib and its active metabolites, M2 (N-oxide) and M5 (N-oxide and N-desmethyl), is crucial to optimize therapeutic efficacy and minimize toxicity.[1][7][8] Regorafenib-¹³C,d₃ serves as a stable isotope-labeled internal standard (IS) for the accurate quantification of regorafenib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] These application notes provide a comprehensive overview and detailed protocols for the use of Regorafenib-¹³C,d₃ in the TDM of regorafenib.

Signaling Pathway of Regorafenib

Regorafenib inhibits multiple protein kinases, including those involved in tumor angiogenesis (VEGFR1, VEGFR2, VEGFR3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[5] The diagram below illustrates the key signaling pathways targeted by regorafenib.

Regorafenib_Signaling_Pathway cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis cluster_microenvironment Tumor Microenvironment VEGFR VEGFR1/2/3 TIE2 TIE2 KIT KIT RET RET RAF1 RAF-1 BRAF BRAF PDGFR PDGFRβ FGFR FGFR Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->TIE2 Regorafenib->KIT Regorafenib->RET Regorafenib->RAF1 Regorafenib->BRAF Regorafenib->PDGFR Regorafenib->FGFR TDM_Workflow SampleCollection 1. Patient Sample Collection (Plasma) SamplePrep 2. Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep Add Internal Standard (Regorafenib-¹³C,d₃) LCMS 3. LC-MS/MS Analysis SamplePrep->LCMS Inject Supernatant DataProcessing 4. Data Processing (Quantification) LCMS->DataProcessing Peak Area Ratios Reporting 5. Clinical Reporting & Dose Adjustment DataProcessing->Reporting Concentration Calculation Logical_Relationship cluster_factors Influencing Factors cluster_exposure Drug Exposure cluster_outcomes Clinical Outcomes Dose Regorafenib Dose Concentration Plasma Concentration (Regorafenib & Metabolites) Dose->Concentration PK_Variability Inter-individual Pharmacokinetic Variability PK_Variability->Concentration Efficacy Therapeutic Efficacy Concentration->Efficacy Toxicity Adverse Events Concentration->Toxicity TDM Therapeutic Drug Monitoring (TDM) Concentration->TDM Monitors TDM->Dose Informs Dose Adjustment

References

Application Notes and Protocols for Bioequivalence Studies Using Regorafenib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting a bioequivalence (BE) study of Regorafenib using the stable isotope-labeled compound Regorafenib-13C,d3. The use of stable isotope-labeled drugs is a powerful method to reduce variability and enhance the precision of pharmacokinetic assessments.[1][2]

Introduction to Regorafenib and Stable Isotope Methodology

Regorafenib is an oral multi-kinase inhibitor that targets various signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[3][4][5] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), and the RAF-MEK-ERK signaling pathway.[3][4]

Stable isotope labeling in bioequivalence studies involves the use of a drug molecule in which one or more atoms have been replaced with their non-radioactive, heavier isotopes, such as Carbon-13 (13C) and Deuterium (d, 2H). The co-administration of the labeled and unlabeled drug formulations allows for the simultaneous determination of their pharmacokinetic profiles in a single set of biological samples from each subject.[1][2] This approach significantly reduces intra-subject variability, thereby increasing the statistical power of the study and potentially reducing the required sample size.[6][7]

Mechanism of Action of Regorafenib

Regorafenib exerts its anti-cancer effects by inhibiting multiple kinases, thereby disrupting several key signaling pathways crucial for tumor growth and survival. The diagram below illustrates the primary signaling cascades affected by Regorafenib.

Regorafenib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis FGFR FGFR FGFR->Angiogenesis TIE2 TIE2 TIE2->Angiogenesis KIT KIT RAS RAS RET RET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->TIE2 Regorafenib->KIT Regorafenib->RET Regorafenib->RAF

Figure 1: Regorafenib's multi-kinase inhibition signaling pathway.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of Regorafenib and its active metabolite M-2, derived from a bioequivalence study in healthy volunteers under fasting and fed conditions.

AnalyteConditionFormulationCmax (ng/mL)AUC0-144h (ng·h/mL)Tmax (h)t1/2 (h)
Regorafenib FastingTest (T)390.6 ± 204.412059.4 ± 4353.93.99 (1.5-6.0)31.4 ± 6.6
Reference (R)412.3 ± 214.113188.1 ± 4679.13.99 (1.5-6.0)31.3 ± 6.7
FedTest (T)572.3 ± 224.215582.5 ± 5064.94.99 (1.5-12.0)31.9 ± 6.5
Reference (R)603.6 ± 232.015967.5 ± 5110.14.99 (2.0-12.0)32.1 ± 6.3
Metabolite M-2 FastingTest (T)165.7 ± 53.05693.3 ± 1618.327.0 (6.0-72.0)27.2 ± 4.5
Reference (R)185.0 ± 59.96397.6 ± 1826.927.0 (8.0-72.0)27.1 ± 4.8
FedTest (T)181.7 ± 55.46038.1 ± 1613.930.0 (12.0-72.0)27.5 ± 4.2
Reference (R)189.9 ± 59.16219.7 ± 1668.030.0 (12.0-72.0)27.6 ± 4.4

Data presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (min-max) for Tmax. Data is based on a 40 mg single dose.[8][9]

Experimental Protocols

Bioequivalence Study Protocol

This protocol outlines a single-center, randomized, open-label, two-period, two-way crossover study to assess the bioequivalence of a test formulation of Regorafenib with a reference formulation using a stable isotope co-administration approach.

Study Design: A single-dose, two-period, two-sequence, crossover design will be employed.[8] In each period, subjects will receive a single oral dose of the test formulation of Regorafenib and a concomitant single oral dose of the reference formulation, this compound.

BE_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization InformedConsent->Randomization Dosing1 Co-administration of Test Regorafenib & Reference this compound Randomization->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Bioanalysis LC-MS/MS Bioanalysis of Regorafenib & this compound Sampling1->Bioanalysis Dosing2 Co-administration of Test Regorafenib & Reference this compound Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis

Figure 2: Experimental workflow for the bioequivalence study.

Subject Population: Healthy male and female volunteers, aged 18-55 years, with a body mass index (BMI) between 19.0 and 26.0 kg/m ². All subjects will provide written informed consent before participation.

Dosing:

  • Test Product: One tablet of Regorafenib (e.g., 40 mg).

  • Reference Product: One tablet of this compound (e.g., 40 mg). The doses are to be co-administered with approximately 240 mL of water after an overnight fast of at least 10 hours. A similar protocol should be followed for fed conditions, with administration after a standardized high-fat, high-calorie breakfast.

Blood Sampling Schedule: Venous blood samples (e.g., 4 mL) will be collected in EDTA-K2 tubes at the following time points: 0 (pre-dose), 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 6.0, 8.0, 10.0, 12.0, 24.0, 36.0, 48.0, 72.0, 96.0, 120.0, and 144.0 hours post-dose.[10]

Washout Period: A washout period of at least 21 days will be implemented between the two dosing periods to ensure complete elimination of the drug from the body.

Sample Handling and Processing
  • Blood Collection: Collect blood samples into EDTA-K2 anticoagulation vacuum tubes.

  • Centrifugation: Within 1 hour of collection, centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Separation: Carefully transfer the plasma supernatant into two separate, labeled polypropylene tubes.

  • Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used for the simultaneous quantification of Regorafenib, this compound, and their major active metabolites (M-2 and M-5) in human plasma.

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 200 µL of acetonitrile (containing an appropriate internal standard, e.g., Sorafenib or a different isotopically labeled analog of Regorafenib).[11]

  • Vortex the mixture for 2 minutes to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and dilute with 200 µL of water containing 0.1% formic acid.[11]

  • Vortex for 1 minute and transfer to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC System: UHPLC system.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.[11]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

  • Flow Rate: 0.3 mL/min.[11]

  • Gradient Elution: A suitable gradient to separate the analytes from endogenous interferences.

  • Injection Volume: 10 µL.[11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[11]

  • Detection: Multiple Reaction Monitoring (MRM) of precursor to product ion transitions for Regorafenib, this compound, M-2, M-5, and the internal standard.

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2) for both Regorafenib and this compound will be calculated using non-compartmental analysis.[10] Bioequivalence will be assessed by comparing the 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ for both Regorafenib and this compound. The acceptance criteria for bioequivalence are 80.00% to 125.00%.[8]

References

Application Notes and Protocols for Stable Isotope-Labeled Regorafenib in In Vivo Cell Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regorafenib is an oral multi-kinase inhibitor targeting angiogenic, stromal, and oncogenic receptor tyrosine kinases, demonstrating efficacy in various cancers. Stable isotope labeling of regorafenib, for instance with Carbon-13 (¹³C) or Deuterium (D), provides a powerful tool for in vivo research. This technique allows for the precise differentiation and quantification of the administered drug from its endogenous counterparts and metabolites, overcoming challenges associated with traditional bioanalytical methods. The use of stable isotope-labeled (SIL) regorafenib is particularly advantageous for pharmacokinetic (PK), pharmacodynamic (PD), and metabolic studies, enabling accurate assessment of absorption, distribution, metabolism, and excretion (ADME) without the need for radiolabeling.

This document provides detailed application notes and protocols for the use of stable isotope-labeled regorafenib in in vivo cell experiments, focusing on metabolic profiling and pharmacokinetic analysis.

Mechanism of Action of Regorafenib

Regorafenib exerts its anti-tumor effects by inhibiting multiple protein kinases involved in critical cellular processes such as angiogenesis, oncogenesis, and the tumor microenvironment.[1] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), the angiopoietin-1 receptor (TIE2), as well as the oncogenic kinases KIT and RET, and the intracellular signaling kinase RAF.[2][3][4] By blocking these pathways, regorafenib can inhibit tumor cell proliferation, reduce tumor angiogenesis, and modulate the tumor microenvironment.[4]

Applications of Stable Isotope-Labeled Regorafenib

The primary application of stable isotope-labeled regorafenib, such as Regorafenib-¹³C,d₃, is in quantitative bioanalysis using isotope dilution mass spectrometry. This approach is considered the gold standard for pharmacokinetic studies due to its high accuracy and precision.

Key Applications Include:

  • Pharmacokinetic (PK) Studies: Accurate determination of PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and elimination half-life. The stable isotope-labeled internal standard compensates for matrix effects and variations in sample processing.

  • Metabolite Identification and Quantification: Tracing the metabolic fate of regorafenib in vivo. The distinct mass of the labeled compound allows for the unambiguous identification of its metabolites.

  • Tissue Distribution Studies: Quantifying the concentration of regorafenib and its metabolites in various tissues to understand its distribution and accumulation.

  • Absolute Bioavailability Studies: Determining the fraction of an orally administered dose that reaches systemic circulation.

  • Drug-Drug Interaction Studies: Precisely evaluating the effect of co-administered drugs on the pharmacokinetics of regorafenib.

Data Presentation

Table 1: Pharmacokinetic Parameters of Regorafenib and its Active Metabolites (M-2 and M-5) in Human Plasma
ParameterRegorafenibMetabolite M-2Metabolite M-5
Mean Cmax (µg/mL) 2.5 (single 160 mg dose)Similar to regorafenib at steady-stateSimilar to regorafenib at steady-state
Median Tmax (hrs) 4 (single 160 mg dose)Not specifiedNot specified
Mean AUC (µg*h/mL) 70.4 (single 160 mg dose)Similar to regorafenib at steady-stateSimilar to regorafenib at steady-state
Mean Elimination Half-life (t½) (hrs) 28 (range: 14-58)25 (range: 14-32)51 (range: 32-70)
Protein Binding 99.5%HighHigh

Data compiled from FDA reports.

Table 2: In Vivo Antitumor Activity of Regorafenib in a Patient-Derived Colorectal Cancer Xenograft Model
Treatment GroupDosageTumor Growth Inhibition (%)
Regorafenib 10 mg/kg/day, p.o.72 - 96
Irinotecan Not specifiedNot specified
Regorafenib + Irinotecan Not specifiedSignificant tumor growth delay

p.o. = oral administration

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of Stable Isotope-Labeled Regorafenib in a Mouse Xenograft Model

This protocol describes a representative in vivo study to determine the pharmacokinetic profile of stable isotope-labeled regorafenib in mice bearing human tumor xenografts.

1. Materials:

  • Stable Isotope-Labeled Regorafenib (e.g., Regorafenib-¹³C,d₃)

  • Vehicle for oral administration (e.g., a mixture of propylene glycol, polyethylene glycol 400, and Kolliphor P188)

  • Female immunodeficient mice (e.g., NOD-scid or similar)

  • Human cancer cells for xenograft establishment (e.g., colorectal cancer cell line)

  • Calibrated pipettes and syringes

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

2. Animal Model:

  • Inject human cancer cells subcutaneously into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize animals into treatment and control groups.

3. Dosing and Sample Collection:

  • Prepare a formulation of stable isotope-labeled regorafenib in the vehicle at a suitable concentration (e.g., 1 mg/mL for a 10 mg/kg dose).

  • Administer a single oral dose of labeled regorafenib to the treatment group.

  • Collect blood samples (e.g., via retro-orbital bleeding or tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

  • Immediately place blood samples into EDTA-coated tubes and keep on ice.

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add an internal standard (unlabeled regorafenib or another stable isotope-labeled analog).

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Use a validated LC-MS/MS method for the simultaneous quantification of stable isotope-labeled regorafenib and its major metabolites (M-2 and M-5).

  • Chromatography: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as ammonium formate in water and acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for labeled regorafenib, its metabolites, and the internal standard.

6. Data Analysis:

  • Construct calibration curves for each analyte.

  • Calculate the concentrations of labeled regorafenib and its metabolites in the plasma samples.

  • Use pharmacokinetic software to determine key PK parameters (Cmax, Tmax, AUC, t½).

Visualizations

Regorafenib Signaling Pathway

Regorafenib_Signaling_Pathway cluster_downstream Downstream Signaling cluster_processes Cellular Processes VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR Ang1 Ang1 TIE2 TIE2 Ang1->TIE2 SCF SCF KIT c-KIT SCF->KIT GDNF GDNF RET RET GDNF->RET RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT Metastasis Metastasis PDGFR->Metastasis FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT TIE2->Angiogenesis KIT->RAS_RAF_MEK_ERK KIT->PI3K_AKT RET->RAS_RAF_MEK_ERK RET->PI3K_AKT Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->TIE2 Regorafenib->KIT Regorafenib->RET Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT->Proliferation PI3K_AKT->Survival

Caption: Regorafenib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

Experimental_Workflow A Xenograft Model Establishment B Administration of Stable Isotope-Labeled Regorafenib A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Sample Preparation (Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Data Analysis and Pharmacokinetic Modeling F->G

Caption: Workflow for pharmacokinetic analysis of stable isotope-labeled regorafenib in vivo.

References

Application Notes and Protocols for Metabolite Identification Using Regorafenib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regorafenib is an oral multi-kinase inhibitor that targets various signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. Understanding the metabolism of Regorafenib is crucial for a comprehensive evaluation of its efficacy and safety. The use of stable isotope-labeled compounds, such as Regorafenib-13C,d3, is a powerful technique for the identification and characterization of its metabolites. This document provides detailed application notes and protocols for the use of this compound in metabolite identification studies.

Regorafenib is primarily metabolized in the liver through oxidative and conjugative biotransformation, leading to the formation of major metabolites such as M-2 (N-oxide) and M-5 (N-desmethyl N-oxide), both of which are pharmacologically active.[1] Another identified minor metabolite is M-7 (N-glucuronide).

Stable isotope labeling offers a distinct advantage in metabolite discovery. The predictable mass shift between the labeled parent drug and its labeled metabolites allows for their confident identification within complex biological matrices, distinguishing them from endogenous compounds. This approach, coupled with high-resolution mass spectrometry, facilitates the elucidation of metabolic pathways and the structural characterization of novel metabolites.

Data Presentation: Quantitative Analysis of Regorafenib Metabolism

The following tables summarize quantitative data from a human mass balance study that utilized a single oral dose of [14C]regorafenib in healthy male subjects. This data provides insights into the excretion patterns and the relative abundance of Regorafenib and its metabolites.

Table 1: Recovery of Administered Radioactivity in Excreta

Excretion RouteMean Recovery (% of Administered Dose)
Feces71.2%
Urine19.3%
Total 90.5%

Table 2: Relative Abundance of Regorafenib and its Metabolites in Plasma (AUC0–144 h)

CompoundMean Abundance (% of Total Radioactivity)
Regorafenib (Parent Drug)57.4%
Metabolite M-2 (Pyridine N-oxide)28.7%
Metabolite M-5 (Demethylated Pyridine N-oxide)6.3%
Metabolite M-7 (N-glucuronide)3.1%

Table 3: Composition of Radioactivity in Feces

CompoundAbundance (% of Administered Dose)
Regorafenib (Unchanged)47.2%
Metabolites24.0%

Signaling Pathways of Regorafenib

Regorafenib inhibits multiple protein kinases involved in tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[1] The diagram below illustrates the key signaling pathways targeted by Regorafenib.

Regorafenib_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K FGFR FGFR FGFR->RAS FGFR->PI3K KIT KIT KIT->PI3K RET RET RET->PI3K TIE2 TIE2 AKT AKT TIE2->AKT Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Proliferation Survival Survival Transcription->Survival Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Angiogenesis Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->KIT Regorafenib->RET Regorafenib->TIE2 Regorafenib->RAF

Regorafenib's multi-kinase inhibition mechanism.

Experimental Protocols

The following protocols provide a general framework for conducting metabolite identification studies using this compound. These should be adapted based on the specific experimental system (e.g., in vitro cell cultures, in vivo animal models).

Experimental Workflow for Metabolite Identification

The overall workflow for identifying metabolites of Regorafenib using a stable isotope-labeled tracer is depicted below.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Sample Analysis cluster_data Data Processing Dosing Administer this compound to Experimental System Incubation Incubation and Metabolism Dosing->Incubation Sampling Biological Sample Collection (e.g., plasma, urine, feces, cell lysate) Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Peak_Picking Peak Picking and Alignment LCMS->Peak_Picking Isotope_Pattern Isotope Pattern Recognition (Unlabeled vs. Labeled) Peak_Picking->Isotope_Pattern Metabolite_ID Putative Metabolite Identification Isotope_Pattern->Metabolite_ID Structure_Elucidation Structural Elucidation (MS/MS) Metabolite_ID->Structure_Elucidation

Workflow for metabolite identification.
Protocol 1: In Vitro Metabolite Identification in Hepatocytes

Objective: To identify metabolites of Regorafenib formed in a primary culture of human hepatocytes.

Materials:

  • This compound

  • Unlabeled Regorafenib (for control)

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well plates

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes in 96-well plates according to the supplier's instructions. Allow cells to attach and form a monolayer.

  • Compound Preparation: Prepare stock solutions of this compound and unlabeled Regorafenib in a suitable solvent (e.g., DMSO). Further dilute the stock solutions in culture medium to the desired final concentrations.

  • Incubation: Remove the plating medium from the hepatocytes and add the medium containing either this compound or unlabeled Regorafenib. Include vehicle-only controls. Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a specified time course (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Collection: At each time point, collect the incubation medium.

  • Metabolite Extraction:

    • To 100 µL of the collected medium, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the samples for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a high-resolution LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation.

  • Data Analysis:

    • Process the raw LC-MS data using appropriate software to detect and align chromatographic peaks.

    • Compare the data from the this compound-treated samples with the unlabeled and vehicle control samples.

    • Identify putative metabolites by searching for ion pairs with the characteristic mass difference corresponding to the isotopic label of this compound.

    • Analyze the MS/MS fragmentation patterns of the labeled metabolites to confirm their structures.

Protocol 2: In Vivo Metabolite Profiling in Rodents

Objective: To identify the major metabolites of Regorafenib in the plasma, urine, and feces of rodents.

Materials:

  • This compound

  • Formulation vehicle suitable for oral administration

  • Laboratory rodents (e.g., rats or mice)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Sample processing reagents (as in Protocol 1)

  • LC-MS/MS system

Procedure:

  • Dosing: Formulate this compound in a suitable vehicle for oral gavage. Administer a single dose to the rodents.

  • Sample Collection:

    • House the animals in metabolic cages for the separate and timed collection of urine and feces (e.g., at 0-8, 8-24, 24-48 hours post-dose).

    • Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) via an appropriate method (e.g., tail vein sampling). Process the blood to obtain plasma.

  • Sample Preparation:

    • Plasma: Perform protein precipitation as described in Protocol 1.

    • Urine: Centrifuge to remove any particulates. Dilute with water or an appropriate buffer before injection.

    • Feces: Homogenize the fecal samples with a suitable solvent (e.g., methanol/water mixture). Centrifuge the homogenate and collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the prepared samples as described in Protocol 1.

  • Data Analysis:

    • Process the LC-MS data to identify peaks corresponding to this compound and its metabolites in all matrices.

    • Characterize the metabolite structures based on their accurate mass and MS/MS fragmentation patterns.

    • Determine the relative abundance of each metabolite in the different biological samples.

Conclusion

The use of this compound is an invaluable tool for the definitive identification and structural elucidation of its metabolites. The protocols outlined in this document provide a robust framework for conducting both in vitro and in vivo metabolism studies. The data generated from these studies are essential for understanding the complete pharmacokinetic and metabolic profile of Regorafenib, which is critical for its clinical development and therapeutic use.

References

Troubleshooting & Optimization

Overcoming matrix effects in regorafenib LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of regorafenib.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of regorafenib, offering potential causes and recommended actions to resolve them.

Issue 1: Weak or Inconsistent Signal for Regorafenib

  • Potential Cause: Ion suppression due to matrix effects from co-eluting endogenous components like phospholipids from the plasma sample.[1][2] This can interfere with the ionization of regorafenib, leading to a reduced and variable signal.[3][4]

  • Recommended Actions:

    • Optimize Sample Preparation: Enhance the cleanup procedure to remove interfering substances. While protein precipitation is a common and simple method, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner extract.[5][6]

    • Chromatographic Separation: Modify the LC gradient to better separate regorafenib from matrix components.[3] Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter selectivity.[1]

    • Use an Appropriate Internal Standard: Incorporate a stable isotope-labeled (SIL) internal standard for regorafenib if available. A co-eluting structural analog, such as sorafenib, can also be used to compensate for signal variability.[7][8]

Issue 2: Poor Reproducibility and Accuracy

  • Potential Cause: Inconsistent sample preparation and uncompensated matrix effects can lead to significant variability in quantitative results.[1][3]

  • Recommended Actions:

    • Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples, including standards and quality controls.[7] Automated liquid handlers can improve reproducibility.

    • Evaluate Matrix Effect Quantitatively: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement. This involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution.[1] A value significantly different from 100% indicates a strong matrix effect.

    • Implement a Robust Internal Standard Strategy: The use of a suitable internal standard is crucial for correcting variability. A stable isotope-labeled internal standard is the gold standard for correcting matrix effects.[3]

Issue 3: Peak Tailing or Broadening

  • Potential Cause: This can be due to issues with the analytical column, such as degradation or contamination, or suboptimal mobile phase conditions.[9]

  • Recommended Actions:

    • Column Maintenance: Ensure the column is properly conditioned and washed. If performance degrades, consider replacing the column.

    • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like regorafenib. Ensure the mobile phase is properly buffered and that the pH is consistent.[5] The use of 0.1% formic acid in both the aqueous and organic phases is common for regorafenib analysis.[7][10]

    • Check for Contamination: Contamination in the LC-MS/MS system can lead to poor peak shapes.[9] Flush the system with appropriate cleaning solutions.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of regorafenib LC-MS/MS analysis?

A matrix effect is the alteration of the ionization efficiency of regorafenib by co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy and precision of quantification.[4][11]

Q2: How can I assess for the presence of matrix effects?

A common method is the post-column infusion experiment.[1][3] In this qualitative technique, a constant flow of a regorafenib solution is infused into the mass spectrometer while a blank, extracted sample matrix is injected. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.

Q3: What are the most common sample preparation techniques for regorafenib analysis, and which is best to minimize matrix effects?

The most frequently cited methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5]

  • Protein Precipitation: Simple and fast, but may result in a less clean sample, making it more susceptible to matrix effects.[8][10] Acetonitrile is a common precipitation solvent.[7][8]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest samples and is most effective at reducing matrix effects, though it is a more complex and time-consuming method.[6]

The choice of method depends on the required sensitivity and the complexity of the matrix. For therapeutic drug monitoring, a simple protein precipitation may be sufficient.[12]

Q4: Which internal standard is recommended for regorafenib analysis?

The ideal internal standard is a stable isotope-labeled (SIL) version of regorafenib (e.g., regorafenib-d4). However, this can be expensive. A suitable and commonly used alternative is sorafenib, which is a structural analog of regorafenib.[7][8] Midazolam has also been used as an internal standard.[13]

Q5: What are typical LC-MS/MS parameters for regorafenib analysis?

While specific parameters should be optimized for your instrument, a general starting point is:

  • Column: A C18 reversed-phase column is commonly used.[7][13]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.[7][10]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is standard.[7][13]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for regorafenib analysis.

Table 1: Linearity and Sensitivity of Regorafenib LC-MS/MS Methods

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
RegorafenibHuman Plasma0.5 - 400.5[7]
RegorafenibRat Plasma4 - 10004[10]
RegorafenibRat Plasma8 - 50008[13]
RegorafenibHuman Plasma25 - 25,00025[8]
RegorafenibHuman Plasma50 - 500050[14]

Table 2: Precision and Accuracy of Regorafenib LC-MS/MS Methods

MatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Human Plasma< 10< 10Not Specified[7]
Rat Plasma< 13< 1384.4 - 93.0 (as Recovery)[13]
Human Plasma3.2 - 9.24.1 - 12.394.8 - 103.0[8]
Human Plasma2.4 - 10.22.4 - 10.291.0 - 111.7[14]
Human Plasma≤ 7.2≤ 7.289.4 - 108.8[12]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from several sources for the analysis of regorafenib in plasma.[7][10]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., sorafenib in acetonitrile).

  • Vortexing: Vortex the mixture for 30 seconds to ensure homogeneity.

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the sample vigorously for 2 minutes.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Dilution (Optional but Recommended): Some methods suggest diluting the supernatant with water or mobile phase to reduce solvent effects.[7][14] For example, add 100 µL of 0.1% formic acid in water.

  • Injection: Inject an appropriate volume (e.g., 2-10 µL) into the LC-MS/MS system.[7][10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add Internal Standard start->add_is vortex1 Vortex add_is->vortex1 add_ppt Add Acetonitrile vortex1->add_ppt vortex2 Vortex add_ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer dilute Dilute transfer->dilute inject Inject into LC-MS/MS dilute->inject data Data Acquisition and Processing inject->data

Caption: A typical experimental workflow for regorafenib analysis.

troubleshooting_matrix_effects cluster_investigation Investigation cluster_solutions Solutions start Inconsistent/Weak Signal or Poor Accuracy assess_me Assess Matrix Effect (Post-Column Infusion) start->assess_me quantify_me Quantify Matrix Effect (Post-Extraction Addition) assess_me->quantify_me optimize_prep Optimize Sample Prep (e.g., use SPE) quantify_me->optimize_prep If Matrix Effect is Significant optimize_lc Optimize Chromatography (Gradient/Column) quantify_me->optimize_lc If Matrix Effect is Significant use_sil_is Use Stable Isotope-Labeled Internal Standard quantify_me->use_sil_is If Matrix Effect is Significant result Improved Data Quality optimize_prep->result optimize_lc->result use_sil_is->result

Caption: A logical workflow for troubleshooting matrix effects.

References

Improving the sensitivity of regorafenib quantification assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity and reliability of regorafenib quantification assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key performance data to ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying regorafenib?

A1: The most prevalent methods for the quantification of regorafenib and its active metabolites in biological matrices are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][2][3] LC-MS/MS is generally favored for its higher sensitivity and specificity.[4][5]

Q2: Which metabolites of regorafenib are important to quantify?

A2: Regorafenib is metabolized in the liver by CYP3A4 and UGT1A9 enzymes.[1][6][7] The two major active metabolites that are often monitored alongside the parent drug are regorafenib-N-oxide (M2) and N-desmethyl-regorafenib-N-oxide (M5).[1][6][8][9]

Q3: What is a typical Lower Limit of Quantification (LLOQ) for regorafenib in plasma?

A3: For LC-MS/MS methods, the LLOQ for regorafenib in plasma typically ranges from 2 to 5 ng/mL.[1][9] For HPLC-UV methods, the LLOQ is generally higher, around 10 to 48.8 ng/mL.[3][8]

Q4: How can matrix effects in LC-MS/MS analysis of regorafenib be minimized?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge.[10][11] Strategies to minimize them include:

  • Efficient Sample Preparation: Use protein precipitation followed by dilution of the supernatant.[2][5]

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., regorafenib-13C-d3) is the best choice to compensate for matrix effects.[12] If not available, a structurally similar compound like sorafenib can be used.[2]

  • Chromatographic Separation: Optimize the chromatographic method to separate regorafenib from co-eluting matrix components.[10]

  • Post-column Infusion: This technique can be used during method development to identify regions in the chromatogram where matrix effects occur.[1][10]

Q5: What are the recommended storage conditions for biological samples containing regorafenib?

A5: Plasma samples should be stored at -80°C until analysis to ensure the stability of regorafenib and its metabolites.[1] High drug stability has been observed under various relevant storage conditions.[2]

Troubleshooting Guides

LC-MS/MS Assay Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Signal 1. Improper sample preparation leading to low recovery. 2. Instrument sensitivity issue (e.g., dirty ion source). 3. Incorrect mass transitions (SRM) selected. 4. Degradation of analyte during storage or processing.1. Optimize the protein precipitation protocol; ensure complete protein removal. 2. Clean the mass spectrometer's ion source and optics. 3. Verify the precursor and product ions for regorafenib, its metabolites, and the internal standard. 4. Re-evaluate sample handling and storage procedures; ensure samples are kept frozen and protected from light.[13]
High Variability / Poor Precision 1. Inconsistent sample preparation or injection volume. 2. Presence of significant matrix effects.[11] 3. Unstable electrospray ionization.1. Use an autosampler for precise injection volumes; ensure thorough vortexing after protein precipitation. 2. Use a stable isotope-labeled internal standard.[12] Improve sample clean-up. 3. Optimize mobile phase composition (e.g., adjust formic acid concentration) to ensure stable spray.[1]
Poor Peak Shape (Broad or Tailing Peaks) 1. Column contamination or degradation. 2. Incompatible sample solvent with the mobile phase. 3. Low mobile phase flow rate.1. Flush the column with a strong solvent or replace the column if necessary.[14] 2. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.[14] 3. Ensure the pump is delivering the correct flow rate and check for leaks.[15]
Inaccurate Calibration Curve 1. Pipetting errors during standard preparation. 2. Inappropriate weighting model for linear regression. 3. Degradation of stock or working solutions.1. Calibrate pipettes regularly; prepare standards carefully. 2. Use a weighted regression model (e.g., 1/x or 1/x²) to account for heteroscedasticity.[5] 3. Prepare fresh stock and working solutions. Store them at the recommended temperature (-20°C).[1]
HPLC-UV Assay Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the mobile phase or system.1. Implement a needle wash with a strong solvent in the autosampler method. 2. Prepare fresh mobile phase; flush the entire HPLC system.[14]
Baseline Noise or Drift 1. Air bubbles in the pump or detector. 2. Contaminated or old mobile phase. 3. Fluctuations in column temperature.1. Degas the mobile phase properly; purge the pump.[15] 2. Prepare fresh mobile phase daily.[14] 3. Use a column oven to maintain a constant temperature.[14]
Shifting Retention Times 1. Change in mobile phase composition. 2. Column aging or degradation. 3. Leak in the system.1. Ensure accurate preparation of the mobile phase; if using a gradient, check pump performance.[14] 2. Use a guard column; if retention times consistently decrease, the column may need replacement. 3. Check for loose fittings throughout the system.[15]
General ELISA Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal 1. Reagents not brought to room temperature before use. 2. Expired or improperly stored kit components. 3. Insufficient incubation times.1. Allow all reagents to sit at room temperature for at least 15-20 minutes before starting.[16] 2. Check the expiration dates on all reagents and ensure they have been stored at the recommended temperature (typically 2-8°C).[16][17] 3. Adhere to the incubation times specified in the kit protocol.
High Background 1. Insufficient washing. 2. High concentration of detection antibody. 3. Ineffective blocking.1. Increase the number of wash steps and ensure wells are completely filled and emptied during each wash.[18] 2. Optimize the detection antibody concentration by performing a titration.[19] 3. Increase the blocking time or try a different blocking buffer.[18]
High Variability (High %CV) 1. Inconsistent pipetting technique. 2. Plates not sealed properly during incubation, leading to evaporation ("edge effect"). 3. Inconsistent washing across the plate.1. Ensure pipettes are calibrated; use consistent technique for all wells. 2. Use a new plate sealer for every incubation step to prevent cross-contamination and evaporation.[16] 3. Use an automated plate washer for more consistent washing if available.[17]

Quantitative Data Summary

The following tables summarize the performance characteristics of various published methods for regorafenib quantification.

Table 1: LC-MS/MS Methods for Regorafenib Quantification in Plasma

Analyte(s)LLOQ (ng/mL)Linear Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Regorafenib, M2, M5, RG55 - 1,0002.59 - 6.823.97 - 11.394.5 - 111[1]
Regorafenib & Metabolites5050 - 5,0002.4 - 10.22.4 - 10.291.0 - 111.7[5]
Regorafenib2525 - 25,0003.2 - 9.24.1 - 12.394.8 - 103.0[2]
Regorafenib, M2, M522 - 2,0003.59 - 14.13.59 - 14.191.2 - 105[9]
Regorafenib & Metabolites30 - 5030 - 8,000≤ 7.2≤ 7.289.4 - 108.8[4]

Table 2: HPLC-UV Methods for Regorafenib Quantification

MatrixLLOQ (ng/mL)Linear Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Human Plasma1010 - 10,000< 12.2< 12.2< 9.4[8]
Xenograft Tumors48.848.8 - 50,000Not ReportedNot ReportedNot Reported[3]
Bulk & Dosage Form0.007 (LOD)30,000 - 70,0000.47 - 0.920.45 - 0.9598 - 102[20]

Experimental Protocols

Detailed Methodology: LC-MS/MS Quantification in Mouse Plasma

This protocol is a representative example based on published methods.[1]

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions (1 mg/mL) of regorafenib, its metabolites (M2, M5), and a suitable internal standard (IS), such as sorafenib or regorafenib-D3, in methanol.

    • Prepare working solutions by diluting the stock solutions in methanol.

    • Spike blank mouse plasma with working solutions to create calibration standards (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL) and QCs (e.g., 25, 75, 750 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 10 µL of plasma sample (standard, QC, or unknown), add 50 µL of the IS working solution (e.g., 150 ng/mL in acetonitrile).

    • Vortex the mixture for 5 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., sub-2 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile:Methanol (1:3) with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with low %B, ramp up to high %B to elute the analytes, hold, and then return to initial conditions for re-equilibration.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM). Monitor at least two transitions per analyte for quantification and confirmation.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards.

    • Use a weighted (e.g., 1/x²) linear regression to fit the curve.

    • Determine the concentration of regorafenib in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Detailed Methodology: HPLC-UV Quantification in Human Plasma

This protocol is a representative example based on published methods.[8]

  • Preparation of Standards and QCs:

    • Prepare stock and working solutions as described for the LC-MS/MS method. Sorafenib can be used as the internal standard.

    • Spike blank human plasma to create calibration standards (e.g., 10 - 10,000 ng/mL) and QCs.

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of plasma sample, add the IS.

    • Perform a solid-phase extraction (SPE) using a suitable cartridge to clean up the sample and concentrate the analytes.

    • Elute the analytes from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC-UV Conditions:

    • LC Column: C18 column (e.g., Capcell PAK MG II).

    • Mobile Phase: 0.5% KH2PO4 (pH 3.5) : Acetonitrile (30:70, v/v).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 20-50 µL.

    • UV Detection Wavelength: 260 nm.

  • Data Analysis:

    • Calculate the peak area ratio of regorafenib to the IS.

    • Construct a calibration curve and perform linear regression to determine the concentrations in unknown samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample (10 µL) (Standard, QC, or Unknown) Add_IS 2. Add Internal Standard (50 µL in Acetonitrile) Sample->Add_IS Vortex 3. Vortex (5 min) (Protein Precipitation) Add_IS->Vortex Centrifuge 4. Centrifuge (10 min) Vortex->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Inject 6. Inject (5 µL) Supernatant->Inject LC 7. Chromatographic Separation (C18 Column) Inject->LC MS 8. Mass Spectrometry (ESI+, SRM Mode) LC->MS Integrate 9. Peak Integration MS->Integrate Calibrate 10. Construct Calibration Curve (Weighted Linear Regression) Integrate->Calibrate Quantify 11. Quantify Unknowns Calibrate->Quantify

Caption: Workflow for LC-MS/MS quantification of regorafenib.

signaling_pathway cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis cluster_stromal Tumor Microenvironment Regorafenib Regorafenib VEGFR1 VEGFR-1 Regorafenib->VEGFR1 VEGFR2 VEGFR-2 Regorafenib->VEGFR2 VEGFR3 VEGFR-3 Regorafenib->VEGFR3 TIE2 TIE2 Regorafenib->TIE2 KIT KIT Regorafenib->KIT RET RET Regorafenib->RET RAF1 RAF-1 Regorafenib->RAF1 BRAF BRAF Regorafenib->BRAF PDGFR PDGFR Regorafenib->PDGFR FGFR FGFR Regorafenib->FGFR

Caption: Key signaling pathways inhibited by regorafenib.

troubleshooting_logic Start Assay Problem Encountered (e.g., Low Sensitivity) Check_Sample Review Sample Prep? (Recovery, Dilution) Start->Check_Sample Sample_OK Sample Prep OK Check_Sample->Sample_OK Check_Instrument Review Instrument Settings? (MS/MS, HPLC parameters) Instrument_OK Instrument OK Check_Instrument->Instrument_OK Check_Reagents Review Reagents? (Standards, Mobile Phase) Reagents_OK Reagents OK Check_Reagents->Reagents_OK Sample_OK->Check_Instrument Yes Optimize_Prep Optimize Extraction/ Cleanup Protocol Sample_OK->Optimize_Prep No Instrument_OK->Check_Reagents Yes Tune_MS Tune MS / Check HPLC (Flow rate, Gradient) Instrument_OK->Tune_MS No Prepare_Fresh Prepare Fresh Standards & Mobile Phase Reagents_OK->Prepare_Fresh No Consult_Expert Consult Senior Scientist/ Technical Support Reagents_OK->Consult_Expert Yes Optimize_Prep->Start Tune_MS->Start Prepare_Fresh->Start

Caption: A logical approach to troubleshooting quantification assays.

References

Technical Support Center: Optimizing Chromatographic Separation of Regorafenib and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of regorafenib and its active metabolites, M-2 (N-oxide) and M-5 (N-desmethyl N-oxide).

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of regorafenib and its metabolites.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample overload. 4. Co-elution with interfering substances.1. Adjust the mobile phase pH. A mobile phase of 0.5% KH2PO4 (pH 3.5)–acetonitrile (30:70, v/v) has been shown to be effective.[1][2] 2. Use a guard column and/or flush the column with a strong solvent. If the problem persists, replace the column. 3. Reduce the sample concentration or injection volume. 4. Optimize the gradient elution to better separate the analytes from matrix components.
Low Sensitivity/Poor Signal Intensity 1. Suboptimal ionization in mass spectrometry. 2. Inefficient sample extraction. 3. Low concentration of the analyte in the sample.1. Optimize mass spectrometry parameters, including ionization source settings (e.g., electrospray voltage, gas flows, temperature). Positive ion mode is commonly used for regorafenib and its metabolites.[3][4] 2. Employ a validated extraction method such as solid-phase extraction (SPE) or protein precipitation to ensure high recovery.[1][2][4] SPE has been shown to provide high extraction recovery (>81% for all compounds).[1][2] 3. Concentrate the sample or use a more sensitive instrument like a UPLC-MS/MS system.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations in the column oven. 3. Column aging. 4. Air bubbles in the pump or column.1. Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve that is functioning correctly. 2. Use a column oven and ensure the temperature is stable. A common temperature is 40°C.[4] 3. Equilibrate the column thoroughly before each run. If retention times continue to shift, the column may need replacement. 4. Purge the pump to remove any air bubbles.
Carryover 1. Adsorption of analytes to the injector, column, or detector. 2. High concentration of the previous sample.1. Implement a robust wash cycle for the autosampler needle and injection port between samples. 2. Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the wash procedure or dilute high-concentration samples.
Matrix Effects in MS Detection 1. Co-eluting endogenous components from the sample matrix (e.g., plasma) that suppress or enhance ionization.1. Improve sample cleanup using methods like SPE. 2. Optimize the chromatographic separation to separate analytes from matrix components. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.

Frequently Asked Questions (FAQs)

1. What are the key metabolites of regorafenib that should be monitored?

The two major active metabolites of regorafenib are M-2 (N-oxide) and M-5 (N-desmethyl N-oxide).[1][2][5] Both exhibit pharmacological activity similar to the parent drug.[6]

2. What type of analytical column is recommended for the separation of regorafenib and its metabolites?

A C18 reversed-phase column is commonly used and has been shown to provide good separation. Specific examples include the Capcell PAK MG II column[1][2] and the Waters ACQUITY UPLC BEH C18 column.[4][7]

3. What are typical mobile phase compositions for HPLC and UPLC methods?

For HPLC-UV methods, a mobile phase of 0.5% KH2PO4 (pH 3.5) and acetonitrile (30:70, v/v) has been successfully used.[1][2] For UPLC-MS/MS, a gradient elution with acetonitrile and water containing 0.1% formic acid is common.[4][7][8]

4. What are the expected retention times for regorafenib, M-2, and M-5?

Retention times can vary depending on the specific method. In one reported HPLC method, the retention times were approximately 18.3 min for regorafenib, 11.7 min for M-2, and 9.7 min for M-5.[2] A UPLC-MS/MS method reported retention times of 3.88 min for regorafenib, 3.70 min for M-2, and 3.40 min for M-5.[3]

5. What sample preparation techniques are most effective for plasma samples?

Both solid-phase extraction (SPE) and protein precipitation are effective methods. SPE can provide high extraction recovery and good selectivity.[1][2] Protein precipitation with acetonitrile is a simpler and faster method that is also widely used.[4][7]

Experimental Protocols

HPLC-UV Method for Human Plasma[1][2]
  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE cartridge with methanol followed by water.

    • Load 100 µL of human plasma mixed with an internal standard (e.g., sorafenib).

    • Wash the cartridge with water.

    • Elute the analytes with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Capcell PAK MG II C18

    • Mobile Phase: 0.5% KH2PO4 (pH 3.5) : Acetonitrile (30:70, v/v)

    • Flow Rate: 0.5 mL/min

    • Detection: UV at 260 nm

UPLC-MS/MS Method for Rat Plasma[4][7]
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 20 µL of internal standard solution and vortex for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins and vortex for 2 minutes.

    • Centrifuge at 13,000 × g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant for injection.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water with 0.1% formic acid

    • Flow Rate: 0.40 mL/min

    • Gradient: A time-based gradient from 10% A to 90% A.

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

Table 1: HPLC-UV Method Performance [1][2]

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Extraction Recovery (%)
Regorafenib10 - 10,00010< 12.2< 12.283 - 89
M-210 - 10,00010< 12.3< 12.382 - 88
M-510 - 10,00010< 15.1< 15.181 - 87

Table 2: UPLC-MS/MS Method Parameters [4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Regorafenib483.1282.14025
M-2499.1282.14530
M-5485.1282.14530

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting Regorafenib_Metabolism_and_Signaling_Pathway cluster_metabolism Metabolism cluster_signaling Signaling Pathway Inhibition Regorafenib Regorafenib CYP3A4 CYP3A4 Regorafenib->CYP3A4 UGT1A9 UGT1A9 Regorafenib->UGT1A9 VEGFR VEGFR Regorafenib->VEGFR PDGFR PDGFR Regorafenib->PDGFR KIT KIT Regorafenib->KIT RAF RAF Kinases Regorafenib->RAF M2 Metabolite M-2 (N-oxide) M2->VEGFR M2->PDGFR M2->KIT M2->RAF M5 Metabolite M-5 (N-desmethyl N-oxide) M5->VEGFR M5->PDGFR M5->KIT M5->RAF CYP3A4->M2 CYP3A4->M5 Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Oncogenesis Oncogenesis KIT->Oncogenesis RAF->Oncogenesis

References

Technical Support Center: Stability of Regorafenib-13C,d3 Internal Standard in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the Regorafenib-13C,d3 internal standard in various biological matrices. It includes troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of bioanalytical data.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions related to the stability of this compound in biological samples.

Q1: My internal standard (IS) response is highly variable between samples. What are the potential causes?

A1: High variability in the IS response can stem from several factors throughout the analytical process. Key areas to investigate include:

  • Inconsistent Sample Preparation: Errors during sample aliquoting, addition of the IS, or extraction can lead to significant variability. Ensure precise and consistent liquid handling.

  • Matrix Effects: The composition of the biological matrix can vary between samples, leading to ion suppression or enhancement in the mass spectrometer. This can affect the IS response.

  • Instrument Performance: Fluctuations in instrument performance, such as inconsistent injection volumes or detector drift, can contribute to variability.

  • IS Stability: Degradation of the IS during sample storage or processing will result in a decreased response.

Q2: I'm observing a decreasing trend in my internal standard response throughout an analytical run. What should I investigate?

A2: A decreasing IS response trend often points to stability issues within the autosampler. Regorafenib and its internal standard have been shown to be stable in a reconstituted solution in the autosampler at 4°C for up to 24 hours[1]. If your run exceeds this time or the temperature is not maintained, degradation may occur. Consider re-validating the autosampler stability for your specific run conditions.

Q3: What are the acceptable limits for stability assessments?

A3: For stability to be considered acceptable, the mean concentration of the analyte at each quality control (QC) level should be within ±15% of the nominal concentration.

Q4: How many freeze-thaw cycles are recommended for stability testing?

A4: It is recommended to assess stability for a minimum of three freeze-thaw cycles, as this reflects typical sample handling in a laboratory setting[1][2]. The stability of Regorafenib has been confirmed for three freeze-thaw cycles from -80°C to room temperature[1].

Q5: What are the recommended long-term storage conditions for plasma samples?

A5: For long-term stability, storing plasma samples at -20°C or -80°C is recommended. Regorafenib has been shown to be stable in plasma for at least 180 days at -20°C and for 6 months at -80°C[1][2].

Quantitative Stability Data Summary

The following tables summarize the stability of Regorafenib (as a surrogate for this compound) under various conditions in biological matrices. Since the isotopic labeling in this compound does not significantly alter its chemical properties, the stability of the parent drug is a reliable indicator.

Table 1: Freeze-Thaw Stability of Regorafenib in Plasma

Number of CyclesStorage TemperatureAnalyte Concentration (ng/mL)Accuracy (%)CV (%)Reference
3-80°C to Room Temp.Low QC (25)99.12.64[1]
3-80°C to Room Temp.Medium QC (75)1040.39[1]
3-80°C to Room Temp.High QC (750)1023.71[1]
3-20°C to Room Temp.N/AStableN/A[2]

Table 2: Short-Term (Bench-Top) Stability of Regorafenib in Biological Matrices

MatrixStorage DurationStorage TemperatureAnalyte Concentration (ng/mL)Accuracy (%)CV (%)Reference
Mouse Plasma8 hoursRoom TemperatureLow QC (25)99.12.64[1]
Mouse Plasma8 hoursRoom TemperatureMedium QC (75)1040.39[1]
Mouse Plasma8 hoursRoom TemperatureHigh QC (750)1023.71[1]
Human Whole Blood2 hoursRoom TemperatureLQC & HQCWithin 85-115%N/A[3]

Table 3: Long-Term Stability of Regorafenib in Plasma

Storage DurationStorage TemperatureAnalyte Concentration (ng/mL)Accuracy (%)CV (%)Reference
6 months-80°CLow QC (25)1022.21[1]
6 months-80°CMedium QC (75)1070.98[1]
6 months-80°CHigh QC (750)1053.71[1]
180 days-20°CN/AStableN/A[2]
60 days-20°C ± 5°CLQC & HQC93.85% & 95.23%N/A[3]
60 days-78°C ± 8°CLQC & HQC95.33% & 96.47%N/A[3]

Table 4: Autosampler and Processed Sample Stability of Regorafenib

Stability TypeStorage DurationStorage TemperatureAnalyte Concentration (ng/mL)Deviation from Initial (%)Reference
Autosampler Stability24 hours4°CLQC, MQC, HQC< 15%[1]
Dry Extract Stability~7-8 daysDeep FreezerLQC & HQCWithin 85-115%[3]

Experimental Protocols

This section provides detailed methodologies for key stability experiments.

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound stock solution

  • Regorafenib analytical standard

  • Quality control (QC) samples at low, medium, and high concentrations

  • Validated bioanalytical method (e.g., LC-MS/MS)

Procedure:

  • Prepare a fresh batch of calibration standards and QC samples.

  • Spike the blank biological matrix with Regorafenib to prepare low, medium, and high concentration QC samples. Aliquot these samples into appropriate storage vials.

  • Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples unassisted at room temperature.

  • Once completely thawed, refreeze the samples at the storage temperature for at least 12 hours.

  • Repeat the freeze-thaw cycle for a minimum of three cycles.

  • After the final thaw, process and analyze the QC samples along with a freshly prepared set of calibration standards.

  • Calculate the concentration of the freeze-thaw samples and compare them to the nominal concentrations. The mean concentration should be within ±15% of the nominal value.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To determine the stability of this compound in a biological matrix at room temperature over a period that mimics the sample handling and preparation time.

Procedure:

  • Prepare low and high concentration QC samples in the biological matrix.

  • Place the QC samples on a laboratory bench at room temperature (approximately 20-25°C).

  • Let the samples sit for a predetermined period that reflects the typical sample processing time (e.g., 8 hours)[1].

  • At the end of the period, process and analyze the samples against a freshly prepared calibration curve.

  • Compare the measured concentrations to the nominal concentrations. The mean concentration should be within ±15% of the nominal value.

Protocol 3: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix under long-term storage conditions.

Procedure:

  • Prepare a sufficient number of low and high concentration QC samples in the biological matrix.

  • Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples.

  • Thaw the samples and analyze them with a freshly prepared calibration curve.

  • The mean concentration at each time point should be within ±15% of the nominal concentration.

Visualizations

The following diagrams illustrate the experimental workflow for stability testing and a logical approach to troubleshooting internal standard variability.

StabilityTestingWorkflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stability Stability Experiments cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solutions (Analyte & IS) prep_qc Prepare QC Samples (Low, Med, High) prep_stock->prep_qc prep_cal Prepare Calibration Standards prep_stock->prep_cal ft_stability Freeze-Thaw Stability (Min. 3 Cycles) prep_qc->ft_stability st_stability Short-Term (Bench-Top) Stability prep_qc->st_stability lt_stability Long-Term Stability (Defined Intervals) prep_qc->lt_stability as_stability Autosampler Stability prep_qc->as_stability sample_proc Sample Processing (Extraction) ft_stability->sample_proc st_stability->sample_proc lt_stability->sample_proc as_stability->sample_proc lcms_analysis LC-MS/MS Analysis sample_proc->lcms_analysis data_eval Calculate Concentrations lcms_analysis->data_eval compare Compare to Nominal Values (±15% Acceptance) data_eval->compare

Experimental Workflow for Stability Testing

TroubleshootingISVariability Troubleshooting Internal Standard Variability cluster_investigation Initial Investigation cluster_causes Potential Root Causes cluster_actions Corrective Actions start High IS Variability Observed check_pattern Analyze IS Response Pattern (Random vs. Trend) start->check_pattern review_prep Review Sample Preparation Records check_pattern->review_prep review_instrument Review Instrument Performance Data check_pattern->review_instrument cause_matrix Matrix Effects check_pattern->cause_matrix Random Variability cause_stability IS Instability check_pattern->cause_stability Consistent Trend cause_prep Inconsistent Sample Prep review_prep->cause_prep cause_instrument Instrument Malfunction review_instrument->cause_instrument action_retrain Retrain Analyst/ Re-validate Pipettes cause_prep->action_retrain action_matrix Evaluate Matrix Effect (e.g., Post-column Infusion) cause_matrix->action_matrix action_instrument Perform Instrument Maintenance/Calibration cause_instrument->action_instrument action_stability Re-evaluate IS Stability (e.g., Autosampler) cause_stability->action_stability

Troubleshooting Internal Standard Variability

References

Addressing ion suppression in ESI-MS for regorafenib quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of regorafenib using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression during the quantification of regorafenib in biological matrices.

Troubleshooting Guide: Addressing Ion Suppression

Ion suppression is a common phenomenon in ESI-MS that can significantly impact the accuracy, precision, and sensitivity of your regorafenib assay.[1][2] It occurs when co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal intensity.[3] This guide provides a systematic approach to identifying and mitigating ion suppression.

Question: My regorafenib signal is low and inconsistent. How can I determine if ion suppression is the cause?

Answer:

The most definitive method to identify ion suppression is a post-column infusion experiment .[3] This technique helps to pinpoint the retention times at which matrix components are causing suppression.

Experimental Protocol: Post-Column Infusion Analysis

  • System Setup:

    • Prepare a standard solution of regorafenib in a suitable solvent.

    • Using a syringe pump, continuously infuse the regorafenib solution into the MS source via a T-connector placed between the LC column outlet and the ESI probe.

    • Inject a blank, extracted matrix sample (e.g., plasma that has undergone your sample preparation procedure) onto the LC column.

  • Data Acquisition:

    • Monitor the regorafenib signal in Multiple Reaction Monitoring (MRM) mode.

    • A stable, elevated baseline signal should be observed due to the constant infusion of the analyte.

  • Interpretation:

    • Any significant drop in the baseline signal indicates the elution of interfering compounds from the matrix that are suppressing the ionization of regorafenib. The retention time of these dips corresponds to the regions of ion suppression.

Question: I have confirmed that ion suppression is occurring. What are the primary strategies to reduce its impact?

Answer:

There are three main strategies to combat ion suppression:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[2][4]

  • Improve Chromatographic Separation: Ensure that regorafenib elutes at a different time than the suppressing compounds.[1][4]

  • Utilize an Appropriate Internal Standard: Compensate for signal variability caused by ion suppression.[3][4]

Below is a troubleshooting workflow to guide you through these strategies.

Troubleshooting_Ion_Suppression start Low/Inconsistent Regorafenib Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression is_suppression Ion Suppression Confirmed? check_suppression->is_suppression no_suppression Investigate Other Instrumental Issues is_suppression->no_suppression No optimize_sample_prep Optimize Sample Preparation is_suppression->optimize_sample_prep Yes optimize_chromatography Improve Chromatographic Separation optimize_sample_prep->optimize_chromatography evaluate_prep Evaluate Different Techniques (SPE, LLE) optimize_sample_prep->evaluate_prep use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_is evaluate_chrom Modify Mobile Phase/ Gradient/Column optimize_chromatography->evaluate_chrom implement_is Incorporate SIL-IS in Sample Preparation use_is->implement_is end Re-evaluate Assay Performance evaluate_prep->end evaluate_chrom->end implement_is->end

Caption: Troubleshooting workflow for addressing ion suppression.

Sample Preparation Protocols

Effective sample preparation is crucial for minimizing matrix effects.[2][4] While protein precipitation is a simple technique, it may not be sufficient for removing all interfering compounds.[1] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) often provide cleaner extracts.[2][5]

Experimental Protocol: Protein Precipitation (PPT)

  • Sample Aliquoting: To 100 µL of plasma sample, add the internal standard.

  • Precipitation: Add 300-400 µL of cold acetonitrile (or methanol) to precipitate the proteins.[6]

  • Vortexing: Vortex the mixture for 1-2 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • Sample Buffering: To 100 µL of plasma sample with internal standard, add a suitable buffer to adjust the pH.

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortexing: Vortex vigorously for 5-10 minutes.

  • Centrifugation: Centrifuge to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.[5]

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.

  • Elution: Elute regorafenib and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Sample_Preparation_Workflow cluster_collection start Plasma Sample (with Internal Standard) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt lle Liquid-Liquid Extraction (e.g., MTBE) start->lle spe Solid-Phase Extraction (e.g., C18 Cartridge) start->spe centrifuge_ppt Centrifuge ppt->centrifuge_ppt centrifuge_lle Centrifuge lle->centrifuge_lle wash_elute_spe Wash & Elute spe->wash_elute_spe supernatant Collect Supernatant centrifuge_ppt->supernatant organic_layer Collect Organic Layer centrifuge_lle->organic_layer eluate Collect Eluate wash_elute_spe->eluate dry_reconstitute Evaporate & Reconstitute supernatant->dry_reconstitute organic_layer->dry_reconstitute eluate->dry_reconstitute analysis LC-MS/MS Analysis dry_reconstitute->analysis

Caption: Overview of common sample preparation workflows.

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for regorafenib analysis. Lower matrix effect values and higher, more consistent recovery are desirable.

Table 1: Recovery of Regorafenib and Metabolites

CompoundExtraction MethodMean Recovery (%)Reference
RegorafenibProtein Precipitation>90[7]
Regorafenib M-2Protein Precipitation>90[7]
Regorafenib M-5Protein Precipitation>90[7]
RegorafenibLiquid-Liquid Extraction76.64[5]

Table 2: Matrix Effect for Regorafenib

Quality Control LevelMatrix Effect (%CV)Reference
Low QC4.50[8]
High QC4.79[8]

Note: A Coefficient of Variation (%CV) for the matrix effect of less than 15% is generally considered acceptable.[9]

Frequently Asked Questions (FAQs)

Q1: What is the difference between ion suppression and a matrix effect?

A1: Ion suppression is one manifestation of a matrix effect.[1] A matrix effect refers to the alteration of ionization efficiency due to co-eluting components from the sample matrix. This can result in either ion suppression (decreased signal) or ion enhancement (increased signal).[3]

Q2: Can I just dilute my sample to reduce ion suppression?

A2: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[3][10] However, this also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially for samples with low regorafenib concentrations.[2]

Q3: Which ionization mode, positive or negative, is better for regorafenib to avoid ion suppression?

A3: Regorafenib is typically analyzed in positive ion mode.[6][7] While switching to negative ionization can sometimes reduce ion suppression because fewer compounds ionize in this mode, it is only a viable strategy if regorafenib can be efficiently ionized in negative mode.[1][2] For regorafenib, optimization in the positive mode is the standard approach.

Q4: My method uses a protein precipitation protocol, but I still see significant ion suppression. What should I do next?

A4: If protein precipitation is insufficient, you should consider a more rigorous sample cleanup method like LLE or SPE.[2][4] Additionally, optimizing your chromatographic conditions to separate regorafenib from the region of ion suppression is a critical next step.[1] This can involve adjusting the mobile phase composition, changing the gradient, or using a different type of LC column.[3]

Q5: How does a stable isotope-labeled internal standard (SIL-IS) help with ion suppression?

A5: A SIL-IS is considered the "gold standard" for compensating for ion suppression.[3] Because it is chemically almost identical to regorafenib, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[4]

References

Technical Support Center: Simultaneous Analysis of Regorafenib and Sorafenib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous analysis of regorafenib and sorafenib, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Troubleshooting Guide

This guide addresses common issues encountered during the simultaneous analysis of regorafenib and sorafenib.

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent mismatch with the mobile phase.4. Column overload.1. Wash the column with a strong solvent, reverse the column direction for flushing (if permissible by the manufacturer), or replace the column.2. Ensure the mobile phase pH is appropriate for the analytes and the column chemistry. Formic acid (0.1%) is commonly used to improve peak shape.[1][2][3]3. The sample should be dissolved in a solvent similar in composition and strength to the initial mobile phase.4. Dilute the sample or reduce the injection volume.
Low Signal Intensity or Sensitivity 1. Inefficient ionization in the mass spectrometer.2. Suboptimal mass spectrometer parameters (e.g., collision energy, declustering potential).3. Poor extraction recovery.4. Matrix effects (ion suppression or enhancement).[4]1. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Both positive and negative ionization modes have been used, with positive mode being common.[2][3]2. Perform tuning and optimization for each analyte and internal standard using a standard solution.3. Evaluate and optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). Protein precipitation with acetonitrile is a simple and common method.[1]4. Assess matrix effects by comparing the response of an analyte in a post-extraction spiked sample to that of a neat standard. If significant, consider a more rigorous sample cleanup, use a matrix-matched calibration curve, or employ a stable isotope-labeled internal standard.
Poor Chromatographic Resolution 1. Inadequate mobile phase gradient.2. Unsuitable column chemistry or particle size.3. Flow rate is too high.1. Adjust the gradient profile (slope, duration, and initial/final mobile phase composition) to improve separation. A gradient elution is typically necessary for these compounds.[1][2][3]2. Use a high-efficiency column, such as a UPLC BEH C18 column, for better separation.[4][5]3. Optimize the flow rate; a lower flow rate can sometimes improve resolution.
Inconsistent Retention Times 1. Fluctuation in pump pressure or flow rate.2. Changes in mobile phase composition.3. Column temperature variations.4. Air bubbles in the system.1. Check the HPLC/UPLC system for leaks and ensure the pump is functioning correctly.2. Prepare fresh mobile phase daily and ensure it is properly degassed.3. Use a column oven to maintain a consistent temperature.[5]4. Degas the mobile phase and prime the pumps.
Carryover 1. Adsorption of analytes to the injector, column, or other system components.2. High concentration of the preceding sample.1. Optimize the needle wash solvent and procedure. A strong organic solvent is often effective.2. Inject a blank sample after a high-concentration sample to check for carryover. If observed, a more rigorous washing step or a dedicated "wash injection" may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the simultaneous analysis of regorafenib and sorafenib?

A1: The most prevalent and robust technique is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][4] This method offers high sensitivity, selectivity, and throughput, which is crucial for analyzing complex biological matrices like plasma.[1][4]

Q2: What type of sample preparation is typically used for plasma samples?

A2: Protein precipitation is a widely used method due to its simplicity and effectiveness.[1] This typically involves adding a precipitating agent, such as acetonitrile, to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins.[1]

Q3: Which chromatographic column is recommended for this analysis?

A3: A reversed-phase C18 column is commonly employed. For higher resolution and faster analysis times, UPLC columns with smaller particle sizes (e.g., Acquity UPLC BEH C18, 1.7 µm) are recommended.[4][5]

Q4: What are the typical mobile phases used in the chromatographic separation?

A4: A gradient elution using a combination of an aqueous phase and an organic phase is standard. The aqueous phase is often water with a small amount of formic acid (e.g., 0.1%) to improve ionization and peak shape. The organic phase is typically acetonitrile or methanol.[1][2][3]

Q5: What are the key validation parameters to consider when developing a method for the simultaneous analysis of regorafenib and sorafenib?

A5: According to regulatory guidelines (e.g., FDA, ICH), the key validation parameters include specificity, linearity, accuracy, precision (intra-day and inter-day), recovery, matrix effect, and stability.[4][6]

Experimental Protocols

Detailed UPLC-MS/MS Methodology

This protocol is a representative example for the simultaneous quantification of regorafenib and sorafenib in plasma.

1. Sample Preparation (Protein Precipitation) [1]

  • To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard (IS) solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[5]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 30°C[5]
Injection Volume 2.0 µL[1]
Gradient Elution A typical gradient might be: 0-0.5 min: 90% A 0.5-1.5 min: Linear gradient to 10% A 1.5-2.5 min: Hold at 10% A 2.5-3.0 min: Return to 90% A and equilibrate[1]
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[2][3]
Multiple Reaction Monitoring (MRM) Transitions To be optimized for specific instrument. Example transitions could be:Regorafenib: m/z 483.1 → 270.1Sorafenib: m/z 465.1 → 252.1

3. Method Validation Summary

The following table summarizes typical acceptance criteria for method validation based on FDA guidelines.

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99[4]
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ)[4]
Precision (CV%) ≤ 15% (≤ 20% at the LLOQ)[4]
Recovery Consistent, precise, and reproducible.
Matrix Effect Should be minimal and consistent across different lots of matrix.
Stability Analytes should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Signaling Pathways and Experimental Workflow

Regorafenib and sorafenib are multi-kinase inhibitors that target several key signaling pathways involved in tumor growth and angiogenesis.[7][8]

Signaling_Pathways cluster_drugs Multi-Kinase Inhibitors cluster_pathways Targeted Signaling Pathways cluster_outcomes Cellular Outcomes Regorafenib Regorafenib VEGFR VEGFR Regorafenib->VEGFR PDGFR PDGFR Regorafenib->PDGFR RAF RAF/MEK/ERK Regorafenib->RAF KIT c-KIT Regorafenib->KIT RET RET Regorafenib->RET Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF Sorafenib->KIT Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Proliferation Tumor Cell Proliferation RAF->Proliferation KIT->Proliferation RET->Proliferation

Caption: Targeted signaling pathways of Regorafenib and Sorafenib.

The following diagram outlines the general experimental workflow for the simultaneous analysis of regorafenib and sorafenib in plasma samples.

Experimental_Workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation) start->prep analysis UPLC-MS/MS Analysis prep->analysis data Data Acquisition (MRM Mode) analysis->data processing Data Processing (Quantification) data->processing end Results Reporting processing->end

Caption: General experimental workflow for analysis.

References

Enhancing the precision and accuracy of regorafenib bioanalytical methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of regorafenib. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the precision and accuracy of your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of regorafenib using LC-MS/MS.

Question: I am observing significant signal suppression or enhancement (matrix effects). How can I mitigate this?

Answer:

Matrix effects are a common challenge in bioanalysis and can lead to inaccurate quantification.[1] They are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte.[1] Here are several strategies to mitigate matrix effects:

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering phospholipids.[2] Trying different precipitation solvents (e.g., acetonitrile, methanol) can sometimes help.[2]

    • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[3][4] Experiment with different extraction solvents (e.g., methyl tert-butyl ether) and pH adjustments to optimize recovery and minimize interferences.[3]

    • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by utilizing specific sorbents to retain the analyte while washing away interfering components. Method development is more complex but can be highly effective.

  • Chromatographic Separation:

    • Improve the separation of regorafenib from matrix components by optimizing the LC method. This can be achieved by:

      • Trying different analytical columns (e.g., C18, phenyl-hexyl).

      • Modifying the mobile phase composition and gradient profile.[2]

      • Using a divert valve to direct the early-eluting, unretained matrix components to waste.

  • Internal Standard (IS) Selection:

    • Use a stable isotope-labeled (SIL) internal standard (e.g., regorafenib-¹³CD₃).[5] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.

    • If a SIL-IS is unavailable, use a structural analog that has similar chromatographic and ionization properties to regorafenib, such as sorafenib or gilteritinib.[2][6]

Question: My assay is showing poor peak shape (e.g., tailing, fronting, or broad peaks). What are the possible causes and solutions?

Answer:

Poor peak shape can compromise the accuracy and precision of integration. The following are common causes and their respective solutions:

  • Column Issues:

    • Column Contamination: Flush the column with a strong solvent (e.g., isopropanol, methanol) to remove adsorbed matrix components.

    • Column Degradation: The stationary phase may be degraded. Replace the column with a new one.

    • Inappropriate Column Choice: Ensure the column chemistry is suitable for the analyte and mobile phase.

  • Mobile Phase Problems:

    • pH Mismatch: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.

    • Inadequate Buffering: Use a suitable buffer at an appropriate concentration to control the mobile phase pH.

  • Injection Solvent Effects:

    • The injection solvent should be weaker than the initial mobile phase to ensure proper peak focusing on the column head. If a strong solvent is used for reconstitution, inject a smaller volume.

  • System Issues:

    • Extra-column Dead Volume: Check for and minimize dead volume in tubing and connections.

    • Clogged Frit or Guard Column: Replace the guard column or inline filter.

Question: I am experiencing low sensitivity or a poor signal-to-noise ratio. How can I improve it?

Answer:

Low sensitivity can be a significant hurdle, especially when quantifying low concentrations of regorafenib. Consider the following to enhance your signal:

  • Mass Spectrometer Optimization:

    • Source Parameters: Optimize ion source parameters such as capillary voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature.[6]

    • Compound Parameters: Fine-tune compound-specific parameters like declustering potential, collision energy, and cell exit potential for the specific MRM transitions of regorafenib and its internal standard.

  • Sample Preparation:

    • Increase Sample Volume: If possible, start with a larger volume of plasma to increase the amount of analyte extracted.

    • Concentration Step: Incorporate a solvent evaporation and reconstitution step in your sample preparation to concentrate the analyte in a smaller volume of a weaker solvent.[3]

  • Chromatography:

    • Gradient Optimization: A slower, more focused gradient can help to sharpen the peak and increase the signal-to-noise ratio.

    • Column Choice: Using a column with a smaller internal diameter (e.g., 2.1 mm) can increase sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard (IS) for regorafenib analysis?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of regorafenib, such as regorafenib-¹³CD₃, as it shares the same physicochemical properties.[5] If a SIL-IS is not available, structural analogs like sorafenib and gilteritinib have been successfully used.[2][6][7]

Q2: What are the common sample preparation techniques for regorafenib in plasma?

A2: The most frequently used methods are protein precipitation (PPT) with acetonitrile and liquid-liquid extraction (LLE).[2][3][6][7] PPT is simpler and faster, while LLE generally provides a cleaner sample extract, reducing matrix effects.[2][3]

Q3: What are the typical stability conditions for regorafenib in plasma?

A3: Regorafenib has been shown to be stable in plasma under various storage conditions. Studies have demonstrated stability for at least 24 hours at room temperature, for multiple freeze-thaw cycles, and for extended periods (e.g., 6 months) when stored at -80°C.[5][8]

Q4: What are the main metabolites of regorafenib that I should be aware of?

A4: The primary circulating metabolites of regorafenib are regorafenib-N-oxide (M2) and N-desmethyl-regorafenib-N-oxide (M5).[5][8] These metabolites can be pharmacologically active and may need to be quantified depending on the study's objectives.[8]

Quantitative Data Summary

The following tables summarize key parameters from various validated bioanalytical methods for regorafenib.

Table 1: Sample Preparation and Chromatographic Conditions

ParameterMethod 1[6]Method 2[5]Method 3[3]Method 4[2]
Biological Matrix Human PlasmaMouse PlasmaHuman PlasmaRat Plasma
Sample Preparation Protein PrecipitationProtein PrecipitationLiquid-Liquid ExtractionProtein Precipitation
Internal Standard SorafenibRegorafenib-¹³CD₃Regorafenib ¹³CD₃Gilteritinib
LC Column Not SpecifiedAccucore Vanquish C18ACE C18Waters ACQUITY UPLC BEH C18
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water2mM Ammonium Formate in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile:Methanol (1:3)AcetonitrileAcetonitrile
Flow Rate 0.3 mL/min0.4 mL/minNot Specified0.40 mL/min
Run Time 6 min5 min4.5 min3.0 min

Table 2: Method Validation Parameters

ParameterMethod 1[6][9]Method 2[5]Method 3[3][4]Method 4[2]
Linearity Range (ng/mL) 0.5 - 405 - 100010 - 250004 - 800 (for QC)
LLOQ (ng/mL) 0.55104
Intra-day Precision (%RSD) < 10%< 8.32%Not SpecifiedNot Specified
Inter-day Precision (%RSD) < 10%< 11.34%Not SpecifiedNot Specified
Accuracy Within acceptable range98.6 - 105%Within ±15% (±20% at LLOQ)Not Specified
Recovery Not Specified> 90%76.64%Not Specified

Detailed Experimental Protocols

Protocol 1: Protein Precipitation Method [6]

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 200 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Dilute the supernatant with 200 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction Method [3]

  • To 100 µL of plasma sample, add 50 µL of the internal standard dilution.

  • Add 200 µL of 2mM Ammonium Formate in water as an extraction buffer.

  • Add 2.5 mL of Methyl Tert-Butyl Ether as the extraction solvent.

  • Vortex the mixture for 20 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 10°C.

  • Transfer approximately 2.0 mL of the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue with 500 µL of the reconstitution solution (Acetonitrile: 2mM Ammonium Formate in water, 80:20 v/v).

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_optional cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add Internal Standard start->add_is extraction Extraction (PPT or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap_recon Evaporation & Reconstitution (if LLE) supernatant->evap_recon LLE Path final_sample Final Sample for Injection supernatant->final_sample PPT Path evap_recon->final_sample injection Injection final_sample->injection separation LC Separation injection->separation detection MS/MS Detection separation->detection data_proc Data Processing detection->data_proc

Caption: General experimental workflow for regorafenib bioanalysis.

troubleshooting_workflow cluster_matrix cluster_peak cluster_sensitivity start Poor Analytical Result matrix_effects Signal Suppression/ Enhancement? start->matrix_effects peak_shape Tailing/Fronting/ Broad Peaks? start->peak_shape sensitivity Low S/N Ratio? start->sensitivity optimize_prep Optimize Sample Prep (LLE/SPE) matrix_effects->optimize_prep Yes optimize_lc Optimize LC Separation matrix_effects->optimize_lc Yes use_sil_is Use SIL-IS matrix_effects->use_sil_is Yes check_column Check/Replace Column peak_shape->check_column Yes check_mobile_phase Check Mobile Phase pH/Buffer peak_shape->check_mobile_phase Yes check_injection Check Injection Solvent peak_shape->check_injection Yes optimize_ms Optimize MS Parameters sensitivity->optimize_ms Yes concentrate_sample Concentrate Sample sensitivity->concentrate_sample Yes optimize_gradient Optimize LC Gradient sensitivity->optimize_gradient Yes

Caption: Troubleshooting decision tree for common bioanalytical issues.

References

Technical Support Center: Regorafenib-13C,d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for Regorafenib and its stable isotope-labeled internal standard, Regorafenib-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for the quantification of Regorafenib by LC-MS/MS?

A1: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. This compound is the ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[1] Sorafenib has also been used as an internal standard.[2][3]

Q2: What are the typical mass transitions (MRM) for Regorafenib and this compound?

A2: The protonated molecular ion [M+H]+ is typically used as the precursor ion for both Regorafenib and its internal standard. The most common mass transition for Regorafenib is m/z 483.1 -> 270.1. For this compound, the precursor ion will have a higher mass due to the isotopic labeling. The exact transition should be optimized in your laboratory, but a common transition is m/z 487.1 -> 274.1.

Q3: What ionization mode is best suited for Regorafenib analysis?

A3: Positive electrospray ionization (ESI+) is the recommended ionization mode for the analysis of Regorafenib and this compound.[2][4]

Q4: What are the key considerations for sample preparation of plasma samples for Regorafenib analysis?

A4: Protein precipitation is a common and effective method for preparing plasma samples.[3][5] This typically involves adding a cold organic solvent like acetonitrile or methanol to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte and internal standard.

Q5: How can I avoid carryover in my LC-MS/MS system?

A5: To minimize carryover, a robust needle wash protocol is essential. This can include multiple washes with a strong solvent, such as a mixture of acetonitrile and methanol, between injections. Running blank injections after high concentration samples can also help assess and mitigate carryover.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for Analyte/Internal Standard 1. Incorrect Mass Spectrometer Settings: Wrong MRM transitions, collision energy, or source parameters. 2. Sample Preparation Issue: Inefficient extraction or degradation of the analyte. 3. LC System Problem: Leak in the system, clogged column, or incorrect mobile phase composition. 4. Ion Source Contamination: A dirty ion source can lead to suppressed signal.1. Verify all mass spectrometer parameters in the method. Infuse a standard solution directly into the mass spectrometer to check for signal. 2. Review the sample preparation protocol. Prepare a fresh set of standards and quality control samples. 3. Perform a system leak check. Check the column pressure and ensure the mobile phases are correctly prepared and flowing. 4. Clean the ion source according to the manufacturer's instructions.
High Signal Variability (Poor Precision) 1. Inconsistent Sample Preparation: Variations in pipetting, extraction time, or evaporation steps. 2. Matrix Effects: Ion suppression or enhancement from endogenous components in the sample matrix. 3. Unstable Spray in Ion Source: Fluctuations in the ESI spray can lead to inconsistent ionization.1. Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes. 2. Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix. If significant, consider a more rigorous sample cleanup method or chromatographic separation. 3. Check the ESI needle position and for any blockages. Optimize gas flows and temperatures.
Peak Tailing or Splitting 1. Column Degradation: Loss of stationary phase or contamination of the column. 2. Incompatible Mobile Phase: pH of the mobile phase is not optimal for the analyte's chemistry. 3. Sample Overload: Injecting too high a concentration of the analyte.1. Replace the analytical column with a new one. Use a guard column to protect the analytical column. 2. Adjust the pH of the mobile phase. For Regorafenib, an acidic mobile phase (e.g., with 0.1% formic acid) is commonly used. 3. Dilute the sample and re-inject.
Ghost Peaks (Carryover) 1. Insufficient Needle Wash: The autosampler needle is not being adequately cleaned between injections. 2. Contamination in the LC System: Analyte adsorbed onto parts of the LC system (e.g., injection port, tubing).1. Optimize the needle wash procedure with a stronger solvent and/or multiple wash cycles. 2. Flush the entire LC system with a strong solvent. If the problem persists, individual components may need to be replaced.

Optimized Mass Spectrometry Parameters

The following table summarizes the recommended starting parameters for the analysis of Regorafenib and this compound. These parameters should be optimized on your specific instrument for best performance.

Parameter Regorafenib This compound (Internal Standard)
Precursor Ion (m/z) 483.1487.1
Product Ion (m/z) 270.1274.1
Ionization Mode ESI+ESI+
Capillary Voltage (kV) 3.5 - 4.53.5 - 4.5
Cone Voltage (V) 20 - 4020 - 40
Collision Energy (eV) 25 - 4525 - 45
Desolvation Gas Flow (L/hr) 800 - 1000800 - 1000
Desolvation Temperature (°C) 400 - 500400 - 500

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.5 min: 90-10% B

    • 6.5-8 min: 10% B

  • Mass Spectrometer: A triple quadrupole mass spectrometer set to Multiple Reaction Monitoring (MRM) mode.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Regorafenib Calibration->Quantification

Caption: A typical experimental workflow for the quantification of Regorafenib in plasma.

Regorafenib Signaling Pathway Inhibition

regorafenib_pathway cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis cluster_tumor_microenvironment Tumor Microenvironment Regorafenib Regorafenib VEGFR VEGFR Regorafenib->VEGFR PDGFR PDGFR Regorafenib->PDGFR FGFR FGFR Regorafenib->FGFR KIT KIT Regorafenib->KIT RET RET Regorafenib->RET RAF RAF Regorafenib->RAF TIE2 TIE2 Regorafenib->TIE2 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Regorafenib using Regorafenib-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Regorafenib in biological matrices, with a specific focus on the validation of a method utilizing its stable isotope-labeled internal standard, Regorafenib-13C,d3. The use of a stable isotope-labeled internal standard (SIL-IS) is a gold standard in quantitative bioanalysis using mass spectrometry, as it helps to correct for variability during sample preparation and analysis.[1][2] This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting and implementing a robust and reliable bioanalytical assay for Regorafenib.

Method Comparison: Regorafenib Quantification

The accurate quantification of Regorafenib, a multi-kinase inhibitor, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[3] While various methods have been developed, the choice of internal standard (IS) is a critical factor influencing method performance. Here, we compare a method using this compound as the IS with methods employing alternative internal standards like Sorafenib and Midazolam.

Table 1: Comparison of Bioanalytical Method Validation Parameters for Regorafenib

Validation ParameterMethod 1: this compound ISMethod 2: Sorafenib ISMethod 3: Midazolam IS
Linearity Range (ng/mL) 5 - 1,000[4]25 - 25,000[5]8 - 5,000[6]
Accuracy (%) 94.5 - 111[4]94.8 - 103.0[5]Within ±15% (details not specified)
Precision (CV%) Within-day: 2.59 - 6.82Between-day: 3.97 - 11.3[4]Within-day: 3.2 - 9.2Between-day: 4.1 - 12.3[5]< 13% (intra- and inter-day)[6]
Recovery (%) >90[4]Not explicitly stated84.4 - 93.0[6]
Matrix Effect No obvious matrix effects observed[4]Not explicitly statedNot explicitly stated
Lower Limit of Quantification (LLOQ) (ng/mL) 5[4]25[5]8[6]

Experimental Protocols

Method 1: LC-MS/MS with this compound Internal Standard

This method was developed for the simultaneous determination of Regorafenib and its metabolites in mouse plasma.[4]

1. Sample Preparation:

  • To 10 µL of plasma, add 20 µL of methanol (as a blank, standard, or QC sample).

  • Add 50 µL of the internal standard solution (this compound in acetonitrile:water).

  • Vortex mix for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.[4]

2. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: Details not specified in the provided abstract.

  • Mobile Phase: Details not specified in the provided abstract.

  • MS/MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive ion electrospray ionization (ESI)

  • Run Time: 5 minutes per sample[4]

Method 2: LC-MS/MS with Sorafenib Internal Standard

This assay was validated for the quantification of Regorafenib in human plasma.[5]

1. Sample Preparation:

  • Protein precipitation with acetonitrile.

  • The extract is diluted with 25% (v/v) methanol.[5]

2. LC-MS/MS Conditions:

  • LC System: Not specified.

  • Column: Sub-2 µm particle, bridged ethylsilicia hybrid trifunctional bonded C18 column.

  • Mobile Phase: Isocratic elution with 0.02% (v/v) formic acid in a methanol-water mixture.

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization.[5]

Method 3: LC-MS with Midazolam Internal Standard

This method was developed for the determination of Regorafenib in rat plasma.[6]

1. Sample Preparation:

  • Protein precipitation with an acetonitrile-methanol (9:1, v/v) mixture.[6]

2. LC-MS Conditions:

  • LC System: Not specified.

  • Column: Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 μm).

  • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.

  • MS System: Not specified.

  • Ionization Mode: Positive ion electrospray ionization.

  • Detection: Selective ion monitoring (SIM) mode.[6]

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key stages in the validation of a bioanalytical method for Regorafenib.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Linearity Linearity Accuracy Accuracy & Precision Recovery Recovery Stability Stability

Caption: Experimental workflow for the bioanalytical method validation of Regorafenib.

cluster_core Core Validation Parameters cluster_additional Additional Essential Validations Selectivity Selectivity Accuracy Accuracy Precision Precision Linearity Linearity & Range LLOQ LLOQ Recovery Recovery MatrixEffect Matrix Effect Stability Stability Validation Bioanalytical Method Validation Validation->Selectivity Validation->Accuracy Validation->Precision Validation->Linearity Validation->LLOQ Validation->Recovery Validation->MatrixEffect Validation->Stability

Caption: Key parameters for a comprehensive bioanalytical method validation.

References

The Gold Standard: Why Regorafenib-13C,d3 Excels as an Internal Standard in Regorafenib Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the multi-kinase inhibitor regorafenib, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of bioanalytical methods. While various compounds have been employed, the stable isotope-labeled (SIL) internal standard, Regorafenib-13C,d3, emerges as the superior choice, mitigating risks of analytical variability and ensuring the most precise quantification. This guide provides a comparative overview of this compound against other commonly used internal standards, supported by experimental data and detailed methodologies.

The Ideal Internal Standard: A Brief Overview

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and co-ionization corrects for any potential sample loss or matrix effects. Stable isotope-labeled internal standards are widely considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to the most accurate and precise results.[1]

Comparative Analysis of Internal Standards for Regorafenib

The selection of an internal standard for regorafenib analysis has seen the use of various compounds, including structurally similar drugs and stable isotope-labeled analogs. This section compares the performance of this compound with other alternatives.

Key Performance Parameters:

Internal StandardLinearity (R²)Precision (%RSD)Accuracy (%)Matrix EffectKey Considerations
This compound ≥ 0.99[2]Inter-assay: 3.59 - 14.1%[3]Inter-assay: 91.2 - 105%[3]Minimal to None[4]Co-elutes with regorafenib, providing the most accurate correction for matrix effects and variability.[1]
Sorafenib Linearity in the range of 0.5–40 ppb with %RSD values below 10%[5]%RSD values below 10%[5]Within acceptable bioanalytical limits[5]Potential for differential matrix effects due to structural differences.Structurally similar to regorafenib, but not identical.[5] May have different extraction recovery and ionization efficiency.
Midazolam Linear over the range of 8-5000 ng/mL[6]RSD of intra-day and inter-day precision were both < 13%[6]Mean recoveries in the range of 84.4-93.0%[6]High potential for differential matrix effects due to significant structural and chemical differences.Structurally and chemically distinct from regorafenib.
Nilotinib Linear dynamic range of 5 and 500 ng/mL[6]Not explicitly stated for regorafenib analysis.High recovery of 93.82% in plasma[6]High potential for differential matrix effects.Structurally and chemically distinct from regorafenib.

The Superiority of this compound:

As a stable isotope-labeled analog, this compound is the most suitable internal standard for the quantification of regorafenib.[7][8][9] Its chemical structure is identical to regorafenib, with the only difference being the incorporation of one carbon-13 and three deuterium atoms.[8] This subtle mass shift allows for its distinction from the unlabeled analyte by the mass spectrometer, while ensuring that its behavior during sample processing, chromatography, and ionization is virtually identical to that of regorafenib. This minimizes variability and leads to higher accuracy and precision in the quantification of regorafenib in complex biological matrices.[1][4]

In contrast, other internal standards like sorafenib, midazolam, and nilotinib, while used in some methods, are not ideal.[5][6] These compounds have different chemical structures and properties, which can lead to variations in extraction efficiency, chromatographic retention times, and ionization responses compared to regorafenib. These differences can result in inadequate compensation for matrix effects and other sources of analytical error, potentially compromising the accuracy of the results.

Experimental Protocols

A robust and validated bioanalytical method is crucial for accurate drug quantification. Below is a typical experimental protocol for the analysis of regorafenib in human plasma using this compound as an internal standard, based on established methodologies.[3]

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma, add a fixed amount of this compound solution as the internal standard.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Column: A C18 reverse-phase column (e.g., Hypersil Gold®) is commonly used for separation.[10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed.[10][11]

  • Flow Rate: A flow rate of 0.3-0.7 mL/min is generally used.[10][11][12]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both regorafenib and this compound to ensure selectivity and sensitivity. For regorafenib, a common transition is m/z 483.0 → 262.0.[11][12]

Visualizing the Workflow

The following diagram illustrates the typical workflow for a bioanalytical method utilizing an internal standard for the quantification of regorafenib.

Regorafenib Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separation Chromatographic Separation Inject->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Bioanalytical Workflow for Regorafenib

Signaling Pathway of Regorafenib

Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. The diagram below illustrates its primary targets.

Regorafenib Signaling Pathway cluster_Angiogenesis Angiogenesis & Stromal Kinases cluster_Oncogenic Oncogenic Kinases cluster_Outcomes Cellular Outcomes Regorafenib Regorafenib VEGFR VEGFR1/2/3 Regorafenib->VEGFR PDGFRb PDGFRβ Regorafenib->PDGFRb FGFR FGFR Regorafenib->FGFR TIE2 TIE2 Regorafenib->TIE2 KIT c-Kit Regorafenib->KIT RET RET Regorafenib->RET RAF1 C-RAF Regorafenib->RAF1 BRAF B-RAF Regorafenib->BRAF Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis PDGFRb->Angiogenesis FGFR->Angiogenesis TIE2->Angiogenesis Proliferation Inhibition of Tumor Cell Proliferation KIT->Proliferation Survival Induction of Apoptosis KIT->Survival RET->Proliferation RET->Survival RAF1->Proliferation RAF1->Survival BRAF->Proliferation BRAF->Survival

Regorafenib's Targeted Signaling Pathways

References

Bioequivalence assessment of regorafenib formulations with a labeled standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of bioequivalence between different formulations of the multi-kinase inhibitor regorafenib and the labeled standard, Stivarga®. The assessment is based on publicly available data from clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of the pharmacokinetic profiles and experimental methodologies.

Comparative Pharmacokinetic Data

The bioequivalence of a test formulation of regorafenib has been established against the reference product, Stivarga®, in healthy adult subjects under various conditions. The key pharmacokinetic (PK) parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), were evaluated. The geometric mean ratios (GMRs) of these parameters for the test versus the reference formulation fell within the standard bioequivalence acceptance range of 80.00% to 125.00%.[1][2]

Below are summary tables of the pharmacokinetic data from a pivotal bioequivalence study conducted in healthy Chinese volunteers.[3][4][5][6] The study compared a test (T) 40 mg regorafenib formulation with the reference (R) 40 mg Stivarga® formulation under both fasting and fed (high-fat, high-calorie) conditions.[3][4][5][6]

Table 1: Pharmacokinetic Parameters of Regorafenib Formulations (Fasting State)

ParameterTest Formulation (T)Reference Formulation (R)Geometric Mean Ratio (T/R) (%)90% Confidence Interval
Cmax (ng/mL)185.3 ± 71.3196.2 ± 68.494.780.0 - 112.2
AUC0-144h (ng·h/mL)4867.2 ± 1383.15328.5 ± 1533.791.485.8 - 97.4
AUC0-∞ (ng·h/mL)5013.5 ± 1438.95478.1 ± 1599.891.786.1 - 97.6

Table 2: Pharmacokinetic Parameters of Regorafenib Formulations (Fed State)

ParameterTest Formulation (T)Reference Formulation (R)Geometric Mean Ratio (T/R) (%)90% Confidence Interval
Cmax (ng/mL)267.1 ± 98.5282.4 ± 103.794.685.4 - 104.8
AUC0-144h (ng·h/mL)6843.1 ± 1845.27002.3 ± 1921.497.792.5 - 103.2
AUC0-∞ (ng·h/mL)7012.6 ± 1901.77101.5 ± 1987.698.893.4 - 104.5

The results demonstrate that the 90% confidence intervals for the geometric least-square means of the ratio of the test to reference formulation for regorafenib were entirely within the 80-125% equivalence margin under both fasting and fed conditions.[3][5][6][7][8]

Experimental Protocols

The bioequivalence of the regorafenib formulations was assessed through a single-center, randomized, open-label, two-period, two-way crossover Phase 1 clinical trial.[4][5][6]

Study Design

Healthy volunteers were randomly assigned to receive a single oral dose of either the test or reference regorafenib formulation (40 mg).[4][5][6] Following a washout period, subjects received the alternate formulation. This crossover design was implemented for both fasting and fed conditions.[4][5][6] For the fed state, a high-fat, high-calorie meal was administered prior to drug intake.[4][5][6]

Pharmacokinetic Analysis

Blood samples were collected at predetermined time points post-dosing to measure the plasma concentrations of regorafenib and its major active metabolite, M-2.[9] A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was employed for the quantification of the analytes in plasma.[9] The key pharmacokinetic parameters (Cmax, AUC0-144h, and AUC0-∞) were calculated using non-compartmental methods.[4][5][6]

Statistical Analysis

A linear mixed-effects model was used to evaluate the differences in the natural logarithm-transformed pharmacokinetic parameters (Cmax, AUC0-144h, and AUC0-∞) between the two formulations.[7] The model included sequence, drugs, and period as fixed effects, and participant ID as a random effect.[7] Bioequivalence was concluded if the 90% confidence intervals of the geometric mean for the test/reference ratios were within the 80-125% range.[7][8]

Visualizing the Bioequivalence Study Workflow and Regorafenib's Mechanism

To further clarify the experimental process and the drug's mechanism of action, the following diagrams are provided.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Analysis s1 Healthy Volunteers s2 Inclusion/Exclusion Criteria s1->s2 s3 Informed Consent s2->s3 r1 Random Assignment to Sequence s3->r1 r2 Group A (T -> R) r1->r2 r3 Group B (R -> T) r1->r3 p1_dose Single 40mg Dose (T or R) r2->p1_dose r3->p1_dose p1_pk Serial Blood Sampling p1_dose->p1_pk w1 Drug Elimination p1_pk->w1 p2_dose Single 40mg Dose (Crossover) w1->p2_dose p2_pk Serial Blood Sampling p2_dose->p2_pk a1 LC-MS/MS Analysis p2_pk->a1 a2 Pharmacokinetic Modeling a1->a2 a3 Statistical Analysis (90% CI) a2->a3

Bioequivalence Study Workflow

Regorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth, angiogenesis, and the tumor microenvironment.[10][11][12]

G cluster_receptors Receptor Tyrosine Kinases cluster_intracellular Intracellular Kinases cluster_processes Cellular Processes VEGFR VEGFR 1-3 Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR-β PDGFR->Angiogenesis Tumor_Microenvironment Tumor Microenvironment PDGFR->Tumor_Microenvironment FGFR FGFR-1 FGFR->Angiogenesis FGFR->Tumor_Microenvironment KIT KIT Oncogenesis Oncogenesis KIT->Oncogenesis RET RET RET->Oncogenesis TIE2 TIE2 TIE2->Angiogenesis RAF RAF-1 RAF->Oncogenesis BRAF BRAF BRAF->Oncogenesis Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->KIT Regorafenib->RET Regorafenib->TIE2 Regorafenib->RAF Regorafenib->BRAF

Regorafenib's Mechanism of Action

References

A Comparative Guide to Regorafenib Pharmacokinetics Across Diverse Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of regorafenib, a multi-kinase inhibitor, across various patient populations. The information presented herein is intended to support research, clinical trial design, and the broader understanding of regorafenib's disposition in diverse demographic and clinical settings. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited studies.

Executive Summary

Regorafenib is an oral anti-cancer agent approved for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. Its pharmacokinetics are influenced by a range of factors including ethnicity, organ function, and concomitant medications. This guide synthesizes available data to highlight these differences and provide a foundational understanding for further research and clinical application.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of regorafenib and its active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), in different populations.

Table 1: Pharmacokinetics of Regorafenib in Healthy Volunteers by Ethnicity

ParameterChinese Population (40 mg single dose, fasting)[1][2][3]Caucasian Population (160 mg single dose, fasting)[4]
Regorafenib
Cmax (ng/mL)~216.92500
AUC0-t (ng·h/mL)~6885.170400
Tmax (h)4.04.0
t1/2 (h)~33.4Not Reported
Metabolite M-2
Cmax (ng/mL)~60.3Not Reported
AUC0-t (ng·h/mL)~1899.8Not Reported
Tmax (h)12.0Not Reported
t1/2 (h)~46.9Not Reported

Note: Direct comparison is challenging due to different dosing in the cited studies. A population pharmacokinetic analysis suggested that after a 160 mg dose, the average concentration of regorafenib was 11% lower in Asians compared to non-Asians[5].

Table 2: Pharmacokinetics of Regorafenib in Patients with Organ Dysfunction

PopulationKey Findings
Hepatic Impairment In patients with mild (Child-Pugh A) and moderate (Child-Pugh B) hepatic impairment, the systemic exposure to regorafenib and its active metabolites was similar to that in patients with normal hepatic function. However, treatment in patients with Child-Pugh B was associated with poorer clinical outcomes and a higher frequency of severe adverse events[6]. Regorafenib is not recommended for patients with severe (Child-Pugh C) hepatic impairment[7].
Renal Impairment The pharmacokinetics of regorafenib are not significantly altered in patients with mild, moderate, or severe renal impairment[8][9][10]. A dedicated study in patients with severe renal impairment (CrCl 15-29 mL/min) was conducted to confirm these findings[8].

Table 3: Influence of Age on Regorafenib Pharmacokinetics

PopulationKey Findings
Elderly Patients (≥65 years) No overall differences in efficacy were observed between elderly and younger patients. However, there was an increased incidence of Grade 3 hypertension in patients aged 65 years and older[11]. A multicenter real-world study in elderly Chinese patients with metastatic colorectal cancer found that regorafenib monotherapy was efficacious[12]. A population pharmacokinetic analysis showed that age was positively correlated with the average concentrations of regorafenib and its metabolites[5].

Experimental Protocols

Typical Phase 1 Pharmacokinetic Study Design

A common design for a Phase 1 pharmacokinetic study of regorafenib involves a single-center, open-label, dose-escalation format[13][14][15][16][17].

  • Patient Population: Adult patients with advanced solid tumors who have progressed on standard therapies[13][15]. Healthy volunteers are often used for bioequivalence studies[1][2][3][18].

  • Dosing Regimen: Regorafenib is typically administered orally as a single agent. Dose-escalation cohorts often follow a "3+3" design, starting at a dose of 120 mg once daily for 3 weeks of a 4-week cycle[15]. The dose is then escalated in subsequent cohorts to determine the maximum tolerated dose (MTD).

  • Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis are collected at pre-defined time points. For a single-dose study, this may include pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 144 hours post-dose[1][2]. For multiple-dose studies, trough concentrations are measured before dosing on specified days, and full pharmacokinetic profiles are often determined on day 21 of the first cycle[19].

  • Bioanalytical Method: Plasma concentrations of regorafenib and its active metabolites (M-2 and M-5) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[20][21][22][23][24].

Bioanalytical Method: LC-MS/MS

The quantification of regorafenib in plasma is typically achieved through a validated LC-MS/MS method.

  • Sample Preparation: Plasma samples are prepared using protein precipitation with acetonitrile. An internal standard, such as sorafenib, is added to the plasma before precipitation[20][21].

  • Chromatographic Separation: The supernatant after centrifugation is injected onto a reverse-phase C18 column. Isocratic elution is commonly performed with a mobile phase consisting of a mixture of methanol and water containing a small amount of formic acid[20].

  • Mass Spectrometric Detection: The analytes are detected using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. The detection is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for regorafenib and the internal standard[20][22].

  • Method Validation: The method is validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, precision, accuracy, selectivity, and stability[21][22][23][24].

Visualizations

Regorafenib Signaling Pathway

Regorafenib_Signaling_Pathway VEGFR VEGFR 1/2/3 PDGFRb PDGFR-β FGFR FGFR TIE2 TIE2 KIT KIT RET RET RAF1 RAF-1 BRAF BRAF Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFRb Regorafenib->FGFR Regorafenib->TIE2 Regorafenib->KIT Regorafenib->RET Regorafenib->RAF1 Regorafenib->BRAF

Caption: Regorafenib inhibits multiple kinases involved in angiogenesis, the tumor microenvironment, and oncogenesis.

Experimental Workflow for a Typical Pharmacokinetic Study

PK_Study_Workflow cluster_planning Study Planning & Setup cluster_execution Clinical Phase cluster_analysis Analytical & Data Analysis Phase Protocol Protocol Design & IRB Approval PatientRecruitment Patient Screening & Recruitment Protocol->PatientRecruitment InformedConsent Informed Consent PatientRecruitment->InformedConsent DrugAdmin Drug Administration InformedConsent->DrugAdmin SampleCollection Blood Sample Collection DrugAdmin->SampleCollection SampleProcessing Sample Processing & Storage SampleCollection->SampleProcessing Bioanalysis LC-MS/MS Bioanalysis SampleProcessing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Stats Statistical Analysis PK_Analysis->Stats Report Final Report Generation Stats->Report

Caption: A generalized workflow for a clinical pharmacokinetic study of an oral drug like regorafenib.

References

A Comparative Guide to the Quantification of Regorafenib: Isotope Dilution LC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents like regorafenib is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a detailed comparison of the isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for regorafenib quantification against other common analytical techniques, supported by experimental data from published studies.

The primary focus is on the superior accuracy and precision of the isotope dilution method, which employs a stable isotope-labeled internal standard (IS) to compensate for variations in sample preparation and instrument response. This is contrasted with LC-MS/MS methods using a non-isotopic internal standard and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Performance Comparison of Analytical Methods

The choice of an analytical method for regorafenib quantification depends on the specific requirements of the study, including the need for sensitivity, accuracy, precision, and throughput. The following tables summarize the quantitative performance of the isotope dilution LC-MS/MS method and its alternatives.

Table 1: Performance Characteristics of Regorafenib Quantification Methods

ParameterIsotope Dilution LC-MS/MSLC-MS/MS (Non-Isotopic IS)HPLC-UV
Linearity Range 2.00 - 2000 µg/L[1]0.5 - 40 ppb (ng/mL)[2]48.8 - 50000 ng/mL[3]
Lower Limit of Quantification (LLOQ) 2.00 µg/L[1]0.5 ng/mL[2]10 ng/mL[4]
Intra-day Precision (%CV) 3.59 - 14.1%[1]< 10%[2]< 12.2%[4]
Inter-day Precision (%CV) 3.59 - 14.1%[1]< 10%[2]< 12.2%[4]
Accuracy 91.2 - 105%[1]Within ±15%[5]< 9.4%[4]
Recovery >90%[6]75.6%–94.4%[5]>81%[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key steps for each quantification technique.

Isotope Dilution LC-MS/MS Method

This method is distinguished by the use of a stable isotope-labeled internal standard (e.g., regorafenib-¹³CD₃), which has nearly identical chemical and physical properties to the analyte, ensuring high accuracy and precision.

Sample Preparation:

  • Plasma samples (e.g., 10 µL) are mixed with a solution containing the isotope-labeled internal standard.[6]

  • Proteins are precipitated by adding a solvent like acetonitrile.[7]

  • The mixture is vortexed and then centrifuged to separate the precipitated proteins.[6]

  • The supernatant is collected and may be further diluted before injection into the LC-MS/MS system.[6][7]

Liquid Chromatography:

  • Column: A C18 column is commonly used for separation.[7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol mixture with 0.1% formic acid) is typical.[6]

  • Flow Rate: A flow rate of around 0.4 mL/min is often employed.[6]

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is used.[6]

  • Detection: A triple quadrupole mass spectrometer is operated in the selected reaction monitoring (SRM) mode to monitor specific precursor-to-product ion transitions for both regorafenib and its isotope-labeled internal standard.[6][7]

LC-MS/MS with Non-Isotopic Internal Standard

This method is similar to the isotope dilution technique but uses a different molecule with similar properties to the analyte as the internal standard (e.g., sorafenib).[2][7]

Sample Preparation: The sample preparation steps are generally the same as the isotope dilution method, involving protein precipitation with an organic solvent containing the non-isotopic internal standard.[7]

Liquid Chromatography and Mass Spectrometry: The chromatographic and mass spectrometric conditions are also similar to the isotope dilution method, with the mass spectrometer set to monitor the specific transitions for regorafenib and the chosen non-isotopic internal standard.[7]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method offers a more accessible alternative to mass spectrometry but generally has lower sensitivity.

Sample Preparation: Sample preparation can involve protein precipitation or solid-phase extraction to remove interfering substances from the plasma matrix.[3][4]

Liquid Chromatography:

  • Column: A C18 column is typically used.[3]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used for separation.[4]

  • Detection: A UV detector is used to monitor the absorbance at a specific wavelength (e.g., 260 nm or 262 nm) to quantify regorafenib.[3][4]

Visualizing the Methodologies

To further clarify the experimental processes and the comparative advantages of the isotope dilution method, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plasma Sample add_is Add Isotope-Labeled Internal Standard start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Tandem Mass Spectrometry (Detection) lc->ms quant Quantification (Peak Area Ratios) ms->quant method_comparison cluster_isotope Isotope Dilution LC-MS/MS cluster_non_iso LC-MS/MS (Non-Isotopic IS) cluster_hplc HPLC-UV iso_acc Highest Accuracy & Precision non_iso_acc High Accuracy & Precision iso_cost Higher Cost (IS) iso_comp Compensates for Matrix Effects hplc_acc Good Accuracy & Precision non_iso_cost Lower Cost (IS) non_iso_comp Differential Extraction/Ionization Possible hplc_sens Lower Sensitivity hplc_cost Lower Instrument Cost

References

A Comparative Guide to Inter-laboratory Regorafenib Measurement Methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Regorafenib is an oral multi-kinase inhibitor targeting various pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] Its therapeutic efficacy is under investigation for several cancers, making the accurate quantification of regorafenib and its active metabolites, M2 and M5, in biological matrices crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence assessments.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant analytical technique for this purpose due to its high sensitivity and specificity.[3] This guide provides a comparative summary of various LC-MS/MS-based methods for regorafenib measurement, based on published single-laboratory validation studies. It should be noted that while formal inter-laboratory "round-robin" proficiency testing data is not widely available in the public domain, a comparison of the reported validation parameters from individual studies can provide valuable insights for researchers and drug development professionals.

Quantitative Data Summary

The performance of several reported LC-MS/MS methods for the quantification of regorafenib and its metabolites is summarized in the tables below. These tables highlight key validation parameters, offering a comparative overview of the capabilities of each method.

Table 1: Performance Characteristics of Regorafenib Quantification Methods

Method ReferenceAnalytesLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Allard et al. (2017)[2][5]Regorafenib, M2, M55050 - 5,0002.4 - 10.22.4 - 10.291.0 - 111.7
Li et al. (2022)[6][7]Regorafenib44 - 1,0002.5 - 6.64.0 - 11.1Within ±15% (RE)
Bai et al. (2021)[1]Regorafenib, M2, M5, RG55 - 1,000< 8.32 (Rego), < 7.42 (M2), < 8.1 (M5)< 8.32 (Rego), < 7.42 (M2), < 8.1 (M5)98.6 - 105 (Rego), 96.2 - 107 (M2), 97.8 - 105 (M5)

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.

Table 2: Sample Preparation and Recovery

Method ReferenceSample PreparationInternal StandardRecovery (%)Matrix Effect
Allard et al. (2017)[2][5]Protein PrecipitationSorafenib-d3, Sorafenib-N-oxide-d3Not explicitly stated, but method showed satisfactory results[2][5]Not explicitly stated, but method showed satisfactory results[2][5]
Li et al. (2022)[6][7]Protein PrecipitationGilteritinib75.6 - 94.489.1 - 114.2
Bai et al. (2021)[1]Not specifiedNot specified>90No obvious matrix effects observed[1]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of regorafenib and its metabolites in plasma using LC-MS/MS, based on common practices reported in the literature.[3][5][6][7]

Sample Preparation (Protein Precipitation)
  • Thaw Samples : Frozen plasma samples (patient- or quality control-derived) are thawed at room temperature.

  • Aliquoting : A small volume of plasma (typically 50-100 µL) is aliquoted into a clean microcentrifuge tube.

  • Internal Standard Addition : An internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like sorafenib or gilteritinib) is added to each sample.[3][6]

  • Precipitation : A protein precipitating agent, most commonly acetonitrile, is added to the plasma sample, typically in a 3:1 or 4:1 volume ratio (precipitant:plasma).

  • Vortexing : The samples are vortex-mixed for approximately 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation : The tubes are centrifuged at high speed (e.g., 12,000-15,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate for analysis. Some methods may include a dilution step at this stage.[2][5]

  • Injection : The prepared sample is injected into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation :

    • Column : A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18 or Hypersil Gold) is commonly used for separation.[5][6][7]

    • Mobile Phase : A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid or 10mM ammonium formate) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[5][6][7]

    • Flow Rate : Flow rates are generally in the range of 0.3-0.4 mL/min.[5][6][7]

    • Gradient : The gradient starts with a low percentage of organic phase, which is then ramped up to elute the analytes, followed by a re-equilibration step.

  • Mass Spectrometric Detection :

    • Ionization : Electrospray ionization (ESI) in the positive ion mode is universally used.

    • Detection : A triple quadrupole mass spectrometer is used for detection, operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

    • Transitions : At least two SRM transitions (a quantifier and a qualifier) are monitored for each analyte and the internal standard to ensure specificity.[2][5]

Calibration and Quantification
  • Calibration Standards : Calibration curves are prepared by spiking blank plasma with known concentrations of regorafenib and its metabolites.

  • Quality Controls (QCs) : QC samples are prepared independently at low, medium, and high concentrations to assess the accuracy and precision of the assay.[3]

  • Data Analysis : The peak area ratios of the analyte to the internal standard are plotted against the nominal concentrations of the calibration standards. A linear regression model, often with a weighting factor (e.g., 1/x or 1/x²), is used to generate the calibration curve. The concentrations of the unknown samples are then interpolated from this curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect_Supernatant Supernatant Collection Centrifuge->Collect_Supernatant Injection LC Injection Collect_Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization ESI+ Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for regorafenib quantification.

Regorafenib Signaling Pathway Inhibition

G cluster_targets Regorafenib Targets cluster_processes Cellular Processes Regorafenib Regorafenib VEGFR VEGFR1-3 Regorafenib->VEGFR TIE2 TIE2 Regorafenib->TIE2 PDGFR PDGFR-β Regorafenib->PDGFR FGFR FGFR Regorafenib->FGFR KIT KIT Regorafenib->KIT RET RET Regorafenib->RET RAF RAF Regorafenib->RAF Angiogenesis Angiogenesis (Tumor Blood Supply) VEGFR->Angiogenesis TIE2->Angiogenesis PDGFR->Angiogenesis FGFR->Angiogenesis Oncogenesis Oncogenesis (Cell Proliferation & Survival) KIT->Oncogenesis RET->Oncogenesis RAF->Oncogenesis

Caption: Key signaling pathways inhibited by regorafenib.

References

The Gold Standard for Regorafenib Quantification: Justifying the Use of a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the multi-kinase inhibitor regorafenib, the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides a comprehensive comparison of using a stable isotope-labeled internal standard (SIL-IS) versus a structural analog, supported by experimental data, to justify the selection of a SIL-IS for regorafenib quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The inherent variability in sample preparation and instrumental analysis necessitates the use of an internal standard (IS) to ensure precision and accuracy in quantitative bioanalysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. While structural analogs have been employed, stable isotope-labeled internal standards are widely considered the gold standard, offering superior performance by compensating for matrix effects and variations in extraction recovery and ionization efficiency.

Unveiling the Superiority: SIL-IS vs. Structural Analog

A stable isotope-labeled internal standard, such as regorafenib-¹³C-d₃, is chemically identical to the analyte (regorafenib) but has a different mass due to the incorporation of heavy isotopes. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly during sample processing and analysis. This co-elution and similar ionization behavior are critical for correcting potential analytical errors.

In contrast, a structural analog, such as sorafenib, possesses a similar chemical structure to regorafenib but is not identical. While it can partially compensate for variability, differences in physicochemical properties like polarity, ionization efficiency, and protein binding can lead to divergent behavior during sample preparation and LC-MS/MS analysis, potentially compromising the accuracy of the results.

Quantitative Data Comparison

The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of regorafenib using either a stable isotope-labeled internal standard or a structural analog. The data is compiled from various published studies.

Table 1: Method using Stable Isotope-Labeled Internal Standard (Regorafenib-¹³C-d₃)

ParameterResultCitation
Linearity Range2.00 - 2000 µg/L[1]
Correlation Coefficient (r²)≥0.99[1]
Inter-assay Precision (%CV)3.59 - 14.1%[1]
Inter-assay Accuracy (%)91.2 - 105%[1]
Recovery>90%[2]

Table 2: Method using Structural Analog Internal Standard (Sorafenib)

ParameterResultCitation
Linearity Range50 - 5000 ng/mL[3]
Correlation Coefficient (r²)≥0.998[3]
Inter-day Precision (%CV)2.4 - 10.2%[3]
Inter-day Accuracy (%)91.0 - 111.7%[3]
RecoveryNot explicitly reported[3]

While both methods demonstrate acceptable performance according to regulatory guidelines, the use of a SIL-IS generally provides tighter control over analytical variability, leading to enhanced data reliability. The near-identical recovery and ionization response between the analyte and the SIL-IS are key advantages that are not fully replicated by a structural analog.

Experimental Protocols

Key Experiment: Bioanalytical Method for Regorafenib in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Regorafenib-¹³C-d₃ in methanol).

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution profile.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.

  • MRM Transitions:

    • Regorafenib: Precursor ion > Product ion (e.g., m/z 483.1 > 262.1)

    • Regorafenib-¹³C-d₃: Precursor ion > Product ion (e.g., m/z 487.1 > 262.1)

Key Experiment: Bioanalytical Method for Regorafenib in Human Plasma using LC-MS/MS with a Structural Analog Internal Standard

1. Sample Preparation:

  • To 50 µL of human plasma, add 10 µL of the internal standard working solution (Sorafenib in methanol).

  • Precipitate proteins by adding 150 µL of acetonitrile.

  • Vortex mix and centrifuge.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution.

    • Mobile Phase A: 10mM ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer with an ESI source in the positive ion mode.

  • MRM Transitions:

    • Regorafenib: Precursor ion > Product ion

    • Sorafenib: Precursor ion > Product ion

Visualizing the Advantage and Mechanism

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Workflow for bioanalysis of regorafenib and comparison of internal standards.

Regorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth, angiogenesis, and the tumor microenvironment.[4][5][6]

Regorafenib_Pathway cluster_0 Regorafenib Inhibition cluster_1 Angiogenesis & Stromal Signaling cluster_2 Oncogenic Signaling cluster_3 Downstream Effects Regorafenib Regorafenib VEGFR VEGFR 1/2/3 Regorafenib->VEGFR TIE2 TIE2 Regorafenib->TIE2 PDGFR PDGFR-β Regorafenib->PDGFR FGFR FGFR-1 Regorafenib->FGFR KIT KIT Regorafenib->KIT RET RET Regorafenib->RET RAF1 RAF-1 Regorafenib->RAF1 BRAF BRAF Regorafenib->BRAF Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis Metastasis ↓ Metastasis VEGFR->Metastasis TIE2->Angiogenesis PDGFR->Angiogenesis PDGFR->Metastasis FGFR->Angiogenesis Proliferation ↓ Cell Proliferation KIT->Proliferation Survival ↓ Cell Survival KIT->Survival RET->Proliferation RET->Survival RAF1->Proliferation RAF1->Survival BRAF->Proliferation BRAF->Survival

Caption: Simplified signaling pathway of regorafenib's multi-kinase inhibition.

References

Performance Showdown: Regorafenib-13C,d3 vs. Sorafenib as Internal Standards in Regorafenib Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of clinical trial sample analysis, the precision and reliability of quantitative assays are paramount. For the multi-kinase inhibitor Regorafenib, accurate measurement in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the gold standard for bioanalysis. This guide provides a comparative evaluation of the isotopically labeled internal standard, Regorafenib-13C,d3, against a commonly used structural analog, Sorafenib, for the quantification of Regorafenib in clinical trial samples.

Performance Data at a Glance

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. A stable isotope-labeled (SIL) internal standard like this compound is theoretically the superior choice as it shares near-identical physicochemical properties with the analyte, Regorafenib. Sorafenib, another multi-kinase inhibitor, is often used as an alternative due to its structural similarity and chromatographic behavior. The following tables summarize the performance characteristics of LC-MS/MS methods utilizing either this compound or Sorafenib as the internal standard.

Table 1: Method Performance with this compound as Internal Standard

ParameterPerformance Characteristic
Linearity Range 5 - 1,000 ng/mL[1]
**Correlation Coefficient (R²) **≥0.99[1]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]
Within-Day Precision (%CV) 2.59 - 6.82%[1]
Between-Day Precision (%CV) 3.97 - 11.3%[1]
Accuracy 94.5 - 111%[1]

Table 2: Method Performance with Sorafenib as Internal Standard

ParameterPerformance Characteristic
Linearity Range 0.5 - 40 ppb (ng/mL)[2] / 25 - 25,000 ng/mL[2] / 50 - 5,000 ng/mL[3]
Correlation Coefficient (R²) >0.995[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2] / 25 ng/mL[2] / 50 ng/mL[3]
Within-Day Precision (%CV) 3.2 - 9.2%[2] / 2.4 - 10.2%[3]
Between-Day Precision (%CV) 4.1 - 12.3%[2] / 2.4 - 10.2%[3]
Accuracy 94.8 - 103.0%[2] / 91.0 - 111.7%[3]
Recovery >85%[2]
Matrix Effect <15% ion suppression/enhancement[2]

From the data, it is evident that both internal standards can be used to develop robust and reliable bioanalytical methods. However, the use of a stable isotope-labeled internal standard like this compound is generally preferred in LC-MS/MS analysis to more effectively compensate for matrix effects and variations in extraction recovery, which can be a significant advantage when dealing with complex biological matrices from clinical trial participants.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summarized experimental protocols for methods using either this compound or Sorafenib as the internal standard.

Method Using this compound as Internal Standard[1]
  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • To 10 µL of plasma, add 20 µL of methanol (as a standard, QC, or blank).

    • Add 50 µL of the internal standard stock solution (this compound at 150 ng/mL in acetonitrile:water, 3:1, v/v).

    • Vortex mix for 5 minutes.

  • Chromatographic Conditions:

    • LC-MS/MS System: A triple quadrupole mass spectrometer with positive electrospray ionization.

    • Separation: Compounds are separated by liquid chromatography.

    • Detection: Monitored in the selected reaction monitoring (SRM) mode.

  • Data Analysis:

    • Calibration curves are constructed to be linear over the selected concentration range.

Method Using Sorafenib as Internal Standard[2]
  • Sample Preparation:

    • Protein precipitation with acetonitrile is used as the sample pre-treatment.

    • The extract is diluted with methanol (25%, v/v).

  • Chromatographic Conditions:

    • Column: Sub-2 µm particle, bridged ethylsilica hybrid trifunctional bonded C18 column.

    • Mobile Phase: Isocratic elution using 0.02% (v/v) formic acid in a methanol-water mixture.

    • LC-MS/MS System: A triple quadrupole mass spectrometer with positive electrospray ionization.

    • Detection: Monitored in the selected reaction monitoring (SRM) mode.

  • Data Analysis:

    • Double logarithmic calibration is used.

Visualizing the Workflow and Pathway

To further elucidate the experimental process and the biological context of Regorafenib, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (10 µL) is_addition Add Internal Standard (this compound or Sorafenib) plasma->is_addition precipitation Protein Precipitation (e.g., with Acetonitrile) is_addition->precipitation vortex Vortex Mix precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry Detection (SRM Mode) ionization->detection quantification Quantification detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Bioanalytical workflow for Regorafenib quantification.

regorafenib_pathway cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_processes Cellular Processes VEGFR VEGFR1/2/3 Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFRb PDGFRβ PDGFRb->Angiogenesis Kit Kit Proliferation Tumor Cell Proliferation Kit->Proliferation RET RET RET->Proliferation FGFR FGFR FGFR->Proliferation Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFRb Regorafenib->Kit Regorafenib->RET Regorafenib->FGFR Raf1 Raf-1 Regorafenib->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified signaling pathway inhibited by Regorafenib.

References

A Comparative Guide to HPLC-UV and LC-MS/MS Methods for Regorafenib Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like regorafenib is paramount. Regorafenib, a multi-kinase inhibitor, is instrumental in the treatment of various cancers. Its analysis is routinely performed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.

Performance Comparison

The choice between HPLC-UV and LC-MS/MS for regorafenib analysis hinges on the specific requirements of the study, such as the need for sensitivity, selectivity, and the nature of the biological matrix. While HPLC-UV is a robust and cost-effective method suitable for routine analysis, LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for bioanalytical studies where low concentrations of the drug and its metabolites are expected.[1][2]

The following table summarizes the key performance parameters of both methods based on published validation data.

ParameterHPLC-UVLC-MS/MS
Linearity Range 10 - 10,000 ng/mL[3][4]0.5 - 40 ng/mL[1][5], 5 - 1,000 ng/mL[6], 10 - 25,000 ng/mL[7]
Accuracy <9.4%[3]94.5% - 111%[6], 94.8% - 103.0%
Precision (%RSD) <12.2% (Intra-day), <12.2% (Inter-day)[3][4]<10%[1][5], <6.82% (Within-day), <11.3% (Between-day)[6]
Limit of Quantification (LOQ) 10 ng/mL[3][4]0.5 ng/mL[1][5], 5 ng/mL[6]
Recovery >81%[3][4]76.64%[8][7], >90%[6]
Selectivity Good, but susceptible to interference from metabolites or co-eluting compounds.[2]High, distinguishes between regorafenib and its metabolites with high confidence.[1]
Cost Lower instrument and operational cost.[2]Higher instrument and operational cost.
Throughput Generally lower due to longer run times.[2]Higher, with shorter run times achievable.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS analysis of regorafenib.

HPLC-UV Method

This method is suitable for the quantification of regorafenib in human plasma and can also simultaneously measure its major metabolites, M-2 and M-5.[3][4]

  • Sample Preparation: Solid-phase extraction is employed to extract regorafenib and its metabolites from a 100 μL plasma sample. This provides high extraction recovery and good selectivity.[3][4]

  • Chromatographic Conditions:

    • Column: Capcell PAK MG II column.[3][4]

    • Mobile Phase: A mixture of 0.5% KH2PO4 (pH 3.5) and acetonitrile (30:70, v/v).[3][4]

    • Flow Rate: 0.5 mL/min.[3][4]

    • Detection: UV detection at 260 nm.[3][4]

    • Internal Standard: Sorafenib.[3][4]

LC-MS/MS Method

This highly sensitive and specific method is ideal for bioequivalence and pharmacokinetic studies of regorafenib in human plasma.[1][5]

  • Sample Preparation: Protein precipitation is a common and efficient method for sample pre-treatment. Acetonitrile is often used for this purpose. Alternatively, liquid-liquid extraction can be used.[8][7]

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle, bridged ethylsilica hybrid trifunctional bonded C18 column.

    • Mobile Phase: Isocratic elution with a mobile phase consisting of 0.02% (v/v) formic acid in a methanol-water mixture.

    • Flow Rate: Not specified in this particular study, but typically ranges from 0.2 to 0.5 mL/min for such columns.

    • Detection: A triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode with positive electrospray ionization (ESI).

    • Internal Standard: Sorafenib is a commonly used internal standard due to its structural similarity to regorafenib.[1]

Visualizing the Methodologies

To better understand the analytical processes, the following diagrams illustrate the experimental workflow and the signaling pathway of regorafenib.

G Experimental Workflow for Regorafenib Analysis cluster_0 HPLC-UV Method cluster_1 LC-MS/MS Method h_start Plasma Sample (100 µL) h_spe Solid-Phase Extraction h_start->h_spe h_hplc HPLC Separation (Capcell PAK MG II) h_spe->h_hplc h_uv UV Detection (260 nm) h_hplc->h_uv h_data Data Analysis h_uv->h_data l_start Plasma Sample l_pp Protein Precipitation (Acetonitrile) l_start->l_pp l_lc LC Separation (C18 Column) l_pp->l_lc l_ms Tandem Mass Spectrometry (ESI+, SRM) l_lc->l_ms l_data Data Analysis l_ms->l_data

Caption: A flowchart comparing the experimental workflows of HPLC-UV and LC-MS/MS methods.

Regorafenib functions by inhibiting multiple kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. Understanding its mechanism of action is crucial for interpreting analytical results in a biological context.

G Regorafenib Signaling Pathway Inhibition cluster_angiogenesis Angiogenesis & Stromal Signaling cluster_oncogenesis Oncogenic Signaling cluster_effects Cellular Effects regorafenib Regorafenib VEGFR VEGFR1, 2, 3 regorafenib->VEGFR PDGFRB PDGFR-β regorafenib->PDGFRB FGFR1 FGFR1 regorafenib->FGFR1 TIE2 TIE2 regorafenib->TIE2 KIT KIT regorafenib->KIT RET RET regorafenib->RET RAF1 RAF-1 regorafenib->RAF1 BRAF BRAF regorafenib->BRAF angiogenesis_effect Inhibition of Angiogenesis VEGFR->angiogenesis_effect PDGFRB->angiogenesis_effect FGFR1->angiogenesis_effect TIE2->angiogenesis_effect proliferation Inhibition of Cell Proliferation KIT->proliferation apoptosis Induction of Apoptosis KIT->apoptosis RET->proliferation RET->apoptosis RAF1->proliferation RAF1->apoptosis BRAF->proliferation BRAF->apoptosis

References

Safety Operating Guide

Safe Disposal of Regorafenib-13C,d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Regorafenib-13C,d3, a stable isotope-labeled multi-kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Regorafenib is classified as a hazardous substance, toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols.[1][2]

Hazard and Disposal Information

The following table summarizes key hazard classifications and disposal recommendations for Regorafenib. Note that while this guide specifically addresses this compound, the disposal procedures are based on the properties of the parent compound, Regorafenib, as isotopic labeling does not significantly alter its chemical hazards.

ParameterInformationSource
UN Number UN 3077
Hazard Class 9 (Miscellaneous hazardous materials)[2]
Packing Group III[2]
Environmental Hazards Very toxic to aquatic life with long lasting effects.[1][1]
Disposal Method Dispose of as hazardous waste.[3] Incineration in a chemical incinerator with an afterburner and scrubber is recommended.[2][4][2][3][4]
Regulatory Compliance Disposal must be in accordance with local, state, and federal regulations.[4][5][4][5]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to final disposal.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Handling: Always handle this compound within a chemical fume hood.[3] If a fume hood is unavailable, an N100 respirator should be used.[3]

  • Gloves: Wear double nitrile or latex gloves.[3]

  • Eye Protection: Use safety glasses or goggles.[3]

  • Protective Clothing: A lab coat, scrubs, or a protective suit is required.[3]

  • Footwear: Closed-toe shoes must be worn.[3]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place all solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, weighing paper), and empty containers, into a dedicated, clearly labeled, and sealed hazardous waste container.[1][6]

    • Empty containers must be disposed of as hazardous waste.[3]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Sharps:

    • Dispose of any contaminated sharps (e.g., needles, syringes) directly into an approved sharps container without crushing, clipping, or recapping.[6]

3. Spill Management:

  • Minor Spills:

    • Utilize a cytotoxic spill kit.[6]

    • Wear appropriate PPE, including a respirator.[6]

    • Cover the spill with absorbent materials.

    • Collect the absorbed material and place it in the designated hazardous waste container.[1]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area and alert emergency services.[6]

    • Restrict access to the spill area.[6]

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[5]

  • Ensure the storage area is well-ventilated.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed hazardous material disposal company.[4]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][4]

  • Ensure all disposal activities comply with applicable local, state, and federal regulations.[4][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

A Waste Generation (this compound) B Segregate Waste A->B C Solid Waste (e.g., contaminated labware, unused product) B->C D Liquid Waste (e.g., solutions) B->D E Sharps Waste (e.g., needles) B->E F Place in Labeled, Sealed Hazardous Waste Container C->F D->F G Place in Approved Sharps Container E->G H Store in Designated Secure Area F->H G->H I Arrange for Pickup by Licensed Disposal Company H->I J Final Disposal (Incineration) I->J

References

Personal protective equipment for handling Regorafenib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Regorafenib-13C,d3

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this potent compound.

Compound Hazards:

This compound, an isotopically labeled form of a multi-kinase inhibitor, should be handled with the same precautions as its parent compound, which is a cytotoxic agent. The Safety Data Sheet (SDS) for this compound and related compounds indicates several key hazards:

  • Acute Toxicity: Harmful if swallowed[1][2].

  • Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children[1]. Pregnant individuals should be especially cautious[3].

  • Organ Toxicity: Causes damage to organs through prolonged or repeated exposure[1].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves.[3][4]Prevents skin contact and absorption. The outer glove should be worn over the gown cuff and changed immediately if contaminated[5].
Gown Disposable, long-sleeved, impervious gown.[5]Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or goggles.[3][6]Protects eyes from splashes or aerosols.
Face Protection A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7][8]Provides a full barrier against splashes to the face.
Respiratory Protection An N100 respirator is recommended if engineering controls are not available or when handling the powder form outside of a containment system.[3]Minimizes the risk of inhaling aerosolized particles.
Footwear Closed-toe shoes.[3]Protects feet from potential spills.
Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure.

ControlSpecificationRationale
Ventilation Handle this compound powder in a chemical fume hood.[3] Solutions can be handled in a chemical fume hood or a Class II, B2 Biosafety Cabinet, especially if aerosolization is possible.[3]Provides containment and prevents the release of hazardous materials into the laboratory environment.
Handling and Operational Procedures

Adherence to strict procedural guidelines is essential for safe handling.

Preparation and Handling:

  • Designated Area: All handling of this compound should occur in a designated area to prevent cross-contamination.

  • Personal Protective Equipment: Don all required PPE before entering the designated handling area.

  • Weighing: If weighing the solid form, do so in a chemical fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, work within a chemical fume hood or biosafety cabinet.[3]

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the handling area. Wash hands thoroughly after handling the compound, even if gloves were worn.

Spill Management:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the area.

  • PPE: Before cleaning, don the appropriate PPE, including respiratory protection.

  • Containment: Cover the spill with absorbent material from a chemotherapy spill kit.

  • Cleaning: Clean the area with a suitable decontaminating solution, such as sodium hypochlorite, followed by a detergent and water.

  • Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • All materials that come into contact with this compound, including gloves, gowns, labware, and cleaning materials, must be considered cytotoxic waste.

  • Segregate cytotoxic waste from other waste streams at the point of generation[9][10][11].

  • Use rigid, leak-proof containers that are clearly labeled with a cytotoxic hazard symbol[9]. These containers are typically color-coded purple[11][12].

Disposal Method:

  • The primary and recommended method for the disposal of cytotoxic waste is high-temperature incineration[12][13].

  • Empty containers of this compound must also be disposed of as hazardous waste[3].

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Workflow for Handling this compound

The following diagram illustrates the procedural workflow for the safe handling of this compound from preparation to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment & Disposal cluster_spill Spill Response prep_area Enter Designated Handling Area don_ppe Don Full PPE prep_area->don_ppe eng_control Work in Fume Hood/BSC don_ppe->eng_control weigh_compound Weigh Solid Compound eng_control->weigh_compound prep_solution Prepare Solution weigh_compound->prep_solution conduct_exp Conduct Experiment prep_solution->conduct_exp decontaminate Decontaminate Work Surfaces conduct_exp->decontaminate segregate_waste Segregate Cytotoxic Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe dispose Dispose of Waste via Incineration doff_ppe->dispose spill Spill Occurs alert Alert Personnel spill->alert contain Contain Spill alert->contain cleanup Clean & Decontaminate contain->cleanup dispose_spill Dispose of Cleanup Materials as Cytotoxic Waste cleanup->dispose_spill dispose_spill->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Regorafenib-13C,d3
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Regorafenib-13C,d3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。